Product packaging for Isononane, chloro-(Cat. No.:CAS No. 65155-47-7)

Isononane, chloro-

Cat. No.: B15176516
CAS No.: 65155-47-7
M. Wt: 176.72 g/mol
InChI Key: LTIRMQJEHWSVTA-JTQLQIEISA-N
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Description

Isononane, chloro- is a useful research compound. Its molecular formula is C10H21Cl and its molecular weight is 176.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isononane, chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isononane, chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21Cl B15176516 Isononane, chloro- CAS No. 65155-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65155-47-7

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

(6S)-6-chloro-2-methylnonane

InChI

InChI=1S/C10H21Cl/c1-4-6-10(11)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3/t10-/m0/s1

InChI Key

LTIRMQJEHWSVTA-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](CCCC(C)C)Cl

Canonical SMILES

CCCC(CCCC(C)C)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloroisononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathways, mechanisms, and experimental considerations for the preparation of chloroisononane, a chlorinated derivative of the branched alkane, isononane. The primary focus is on the free-radical photochlorination of isononane isomers, particularly 2,2,4-trimethylpentane, a common representative.

Introduction

Chloroisononanes are alkyl chlorides derived from isononane, a C9 branched-chain alkane. The specific isomer of isononane significantly influences the potential products of chlorination. A highly branched and commonly referenced isomer is 2,2,4-trimethylpentane (also known as isooctane). The synthesis of chloroisononanes is predominantly achieved through free-radical halogenation, a foundational reaction in organic chemistry that allows for the functionalization of otherwise inert alkanes. This process, however, is known for its lack of selectivity, often resulting in a mixture of isomeric products.[1][2] Understanding the underlying mechanisms and factors governing product distribution is crucial for controlling the reaction outcome.

Synthesis Pathway: Free-Radical Photochlorination

The most common method for the synthesis of chloroisononane is the direct photochlorination of isononane. This reaction proceeds via a free-radical chain mechanism, which is initiated by the input of energy in the form of ultraviolet (UV) light or heat.[2][3]

The overall reaction for the monochlorination of isononane can be represented as:

C₉H₂₀ + Cl₂ --(UV light)--> C₉H₁₉Cl + HCl

This reaction typically yields a mixture of monochlorinated isomers, and further chlorination can occur to produce dichlorinated and polychlorinated products.[1][3]

Reaction Mechanism

The free-radical chlorination of alkanes proceeds through a well-established three-step chain mechanism: initiation, propagation, and termination.[3][4]

Step 1: Initiation The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon absorption of UV light.[3][4]

Step 2: Propagation The propagation phase consists of two key steps that constitute the chain reaction. First, a chlorine radical abstracts a hydrogen atom from the isononane molecule to form hydrogen chloride (HCl) and an isononyl radical. Second, the isononyl radical reacts with another chlorine molecule to produce chloroisononane and a new chlorine radical, which can then continue the chain.[4]

Step 3: Termination The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two chlorine radicals, two isononyl radicals, or a chlorine radical and an isononyl radical.[4]

The logical flow of the free-radical chlorination mechanism is illustrated in the diagram below.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light (hν) Isononane Isononane (C₉H₂₀) Cl_rad->Isononane HCl HCl rad1 Radical + Radical Isononyl_rad Isononyl Radical (C₉H₁₉•) Isononane->Isononyl_rad Abstraction of H Chloroisononane Chloroisononane (C₉H₁₉Cl) Isononyl_rad->Chloroisononane Reaction with Cl₂ Cl2_prop Cl₂ Isononyl_rad->Cl2_prop Cl_rad_prop Cl• Cl_rad_prop->Isononane Chain Continues Termination_products Stable Products (Cl₂, C₁₈H₃₈, C₉H₁₉Cl) rad1->Termination_products

Caption: Free-Radical Chlorination Mechanism.

Regioselectivity

Free-radical chlorination is known for its poor regioselectivity, meaning it can produce a mixture of isomers. The distribution of these isomers is determined by both statistical factors (the number of each type of hydrogen atom) and the relative reactivity of the different C-H bonds.[1] The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. This is due to the greater stability of the corresponding free radical intermediates.[1]

For a highly branched alkane like 2,2,4-trimethylpentane (isooctane), there are several distinct types of hydrogen atoms, leading to multiple possible monochlorinated products. The photochemical chlorination of 2,2,4-trimethylpentane results in four isomeric monochlorides.[1][5][6] A video demonstration illustrates the determination of all possible monochlorination products for isooctane.[7]

Quantitative Data

The product distribution in the monochlorination of branched alkanes is a critical aspect for synthetic applications. For the photochlorination of 2,2,4-trimethylpentane, the two primary chlorides constitute 65% of the monochloride fraction.[1][6] The relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorination has been experimentally determined to be approximately 1 : 3.8 : 5.0 at room temperature.[8]

The following table summarizes the expected monochlorination products of 2,2,4-trimethylpentane and their estimated yields based on available data.

Product NameStructureType of C-H SubstitutedEstimated Yield (%)
1-Chloro-2,2,4-trimethylpentaneClCH₂-C(CH₃)₂-CH₂-CH(CH₃)₂PrimaryPart of the 65% primary chlorides
1-Chloro-2,4,4-trimethylpentane(CH₃)₂CH-CH₂-C(CH₃)₂-CH₂ClPrimaryPart of the 65% primary chlorides
3-Chloro-2,2,4-trimethylpentane(CH₃)₃C-CHCl-CH(CH₃)₂Secondary35% (combined for all non-primary)
2-Chloro-2,4,4-trimethylpentane(CH₃)₂CH-CH₂-C(CH₃)₂ClTertiary35% (combined for all non-primary)

Note: The individual yields of the two primary chlorides and the secondary and tertiary chlorides are not precisely detailed in the available search results, but the combined percentages are provided.

Experimental Protocols

While a specific, detailed protocol for the synthesis of chloroisononane from isononane was not found in the search results, a general procedure for the free-radical chlorination of a branched alkane can be outlined based on established methods for similar reactions. The following is a representative, generalized protocol.

Objective: To synthesize monochlorinated isomers of isononane via photochemical chlorination.

Materials:

  • Isononane (e.g., 2,2,4-trimethylpentane)

  • Chlorine gas (Cl₂) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

  • UV lamp (mercury vapor lamp or similar)

  • Reaction vessel (e.g., three-necked flask) equipped with a gas inlet, condenser, and magnetic stirrer

  • Gas washing bottle to neutralize excess chlorine and HCl gas (e.g., with NaOH solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Fractional distillation apparatus or gas chromatograph for product separation and analysis

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The reaction vessel is charged with isononane and the inert solvent.

  • Initiation: The UV lamp is positioned to irradiate the reaction vessel.

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate. Alternatively, if using sulfuryl chloride, it is added to the reaction mixture, often with a radical initiator like AIBN. The reaction is typically carried out at room temperature or slightly below.

  • Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas or by analytical techniques such as gas chromatography (GC).

  • Workup: Once the desired level of chlorination is achieved, the UV lamp is turned off, and the gas flow is stopped. The reaction mixture is washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove HCl and any remaining chlorine. The organic layer is then washed with water and dried over a suitable drying agent.

  • Purification and Analysis: The solvent is removed using a rotary evaporator. The resulting mixture of chloroisononane isomers can be separated by fractional distillation under reduced pressure or analyzed by gas chromatography to determine the product distribution.

The workflow for a typical photochlorination experiment is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Purification & Analysis Setup Reaction Setup (Isononane, Solvent) Chlorination Photochlorination (Cl₂, UV light) Setup->Chlorination Wash Aqueous Wash (NaHCO₃, H₂O) Chlorination->Wash Dry Drying (Na₂SO₄) Wash->Dry Evaporation Solvent Removal (Rotovap) Dry->Evaporation Purification Fractional Distillation Evaporation->Purification Analysis Gas Chromatography Purification->Analysis

Caption: Experimental Workflow for Photochlorination.

Characterization

The identification and characterization of the resulting chloroisononane isomers are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for determining the structure of the different isomers by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms. While specific NMR data for chloroisononane isomers were not found, ¹H NMR data for the starting material, 2,2,4-trimethylpentane, is available and would serve as a baseline for comparison.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C-Cl bond, which typically shows a characteristic absorption in the fingerprint region of the spectrum.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and can provide information about their structure through fragmentation patterns. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a key diagnostic feature in the mass spectrum of chlorinated compounds.

Conclusion

The synthesis of "Isononane, chloro-" is primarily achieved through the free-radical photochlorination of isononane. While this method is effective for introducing a chlorine atom onto the alkane backbone, it generally results in a mixture of monochlorinated isomers due to the relatively low selectivity of the chlorine radical. The product distribution is influenced by the statistical availability of different types of C-H bonds and the inherent stability of the intermediate alkyl radicals. For highly branched isomers like 2,2,4-trimethylpentane, a complex mixture of products is expected. Careful control of reaction conditions and effective purification techniques are therefore essential for isolating specific chloroisononane isomers for further applications in research and development.

References

An In-depth Technical Guide on the Molecular Structure and Isomers of "Isononane, chloro-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Isononane, chloro-", a chlorinated derivative of isononane, represents a complex mixture of isomers with significant implications in various chemical and industrial processes. This technical guide provides a comprehensive overview of the molecular structures, isomerism, and key physicochemical properties of chloroisononanes. It delves into the synthetic methodologies, with a focus on free-radical chlorination, and details the analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), used for their separation and identification. This document aims to serve as a foundational resource for professionals engaged in research, development, and quality control involving these compounds.

Introduction to Isononane and its Isomerism

The term "isononane" does not refer to a single chemical entity but rather to a complex mixture of structural isomers of nonane (C9H20). Nonane has 35 constitutional isomers, which are compounds with the same molecular formula but different atomic connectivity[1][2]. These isomers can be broadly categorized as a straight-chain alkane (n-nonane) and various branched-chain alkanes, including methyl-substituted octanes, dimethyl-substituted heptanes, and trimethyl-substituted hexanes[3]. The specific composition of a commercial "isononane" product can vary depending on its manufacturing process.

The chlorination of isononane introduces a chlorine atom into the molecular structure, resulting in "isononane, chloro-" (C9H19Cl). Given the multitude of isononane isomers and the various possible positions for chlorine substitution on each carbon skeleton, the number of potential chloroisononane isomers is extensive. This isomeric complexity significantly influences the physicochemical properties and reactivity of the mixture.

For the purpose of this guide, we will focus on representative branched isomers of nonane that are characteristic of "isononane" mixtures, such as dimethylheptanes and trimethylpentanes, and their monochlorinated derivatives.

Molecular Structure and Isomerism of Chloroisononane

The molecular structure of a chloroisononane isomer is determined by the carbon skeleton of the parent isononane and the position of the chlorine atom. The substitution of a hydrogen atom with a chlorine atom can occur at any of the primary, secondary, or tertiary carbon atoms within the isononane structure, leading to a variety of positional isomers for each isononane backbone.

For example, the free-radical chlorination of a branched alkane like 2,5-dimethylheptane can result in several monochlorinated products, as the chlorine can substitute hydrogens on any of the non-equivalent carbons[4][5]. Similarly, the photochemical chlorination of 2,2,4-trimethylpentane yields four isomeric monochlorides[6][7].

The relationship between the parent isononane isomers and their potential monochlorination products can be visualized as a branching pathway, where each distinct isononane can lead to multiple chloroisononane isomers.

G cluster_isononane Isononane Isomers (C9H20) cluster_chloroisononane Monochloroisononane Isomers (C9H19Cl) 2,5-Dimethylheptane 2,5-Dimethylheptane 1-chloro-2,5-dimethylheptane 1-chloro-2,5-dimethylheptane 2,5-Dimethylheptane->1-chloro-2,5-dimethylheptane 2-chloro-2,5-dimethylheptane 2-chloro-2,5-dimethylheptane 2,5-Dimethylheptane->2-chloro-2,5-dimethylheptane 3-chloro-2,5-dimethylheptane 3-chloro-2,5-dimethylheptane 2,5-Dimethylheptane->3-chloro-2,5-dimethylheptane 4-chloro-2,5-dimethylheptane 4-chloro-2,5-dimethylheptane 2,5-Dimethylheptane->4-chloro-2,5-dimethylheptane 3,3-Dimethylheptane 3,3-Dimethylheptane 1-chloro-3,3-dimethylheptane 1-chloro-3,3-dimethylheptane 3,3-Dimethylheptane->1-chloro-3,3-dimethylheptane 2-chloro-3,3-dimethylheptane 2-chloro-3,3-dimethylheptane 3,3-Dimethylheptane->2-chloro-3,3-dimethylheptane 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane 1-chloro-2,2,4-trimethylpentane 1-chloro-2,2,4-trimethylpentane 2,2,4-Trimethylpentane->1-chloro-2,2,4-trimethylpentane 3-chloro-2,2,4-trimethylpentane 3-chloro-2,2,4-trimethylpentane 2,2,4-Trimethylpentane->3-chloro-2,2,4-trimethylpentane 4-chloro-2,2,4-trimethylpentane 4-chloro-2,2,4-trimethylpentane 2,2,4-Trimethylpentane->4-chloro-2,2,4-trimethylpentane

Figure 1: Isomeric relationship between selected isononanes and their monochlorinated derivatives.

Physicochemical Properties of Chloroisononane Isomers

The physical and chemical properties of chloroisononane isomers are influenced by their molecular structure, including the degree of branching of the carbon skeleton and the position of the chlorine atom. Generally, increased branching tends to lower the boiling point of alkanes and their derivatives[8][9]. The introduction of a chlorine atom increases the molecular weight and polarity compared to the parent alkane, which affects properties such as boiling point, density, and refractive index.

The following table summarizes available physicochemical data for selected monochlorinated isomers of dimethylheptane. It is important to note that experimental data for many of these isomers is scarce in the literature.

IUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Monochloro-2,4-dimethylheptane Isomers
5-Chloro-2,4-dimethylheptane[10]C9H19Cl162.70Not availableNot availableNot available
Monochloro-2,5-dimethylheptane Isomers
3-Chloro-2,5-dimethylheptane[11]C9H19Cl162.70Not availableNot availableNot available
Monochloro-3,3-dimethylheptane Isomers
1-Chloro-3,3-dimethylheptane[12][13]C9H19Cl162.70Not availableNot availableNot available
Monochloro-2,3-dimethylheptane Isomers
3-Chloro-2,3-dimethylheptane[14]C9H19Cl162.70Not availableNot availableNot available

Note: "Not available" indicates that reliable experimental data was not found in the searched literature.

Experimental Protocols

Synthesis of Chloroisononanes via Free-Radical Chlorination

The most common method for the synthesis of chloroalkanes is through the free-radical halogenation of the corresponding alkane[15][16]. This reaction is typically initiated by ultraviolet (UV) light or heat and proceeds via a chain mechanism involving initiation, propagation, and termination steps[17][18]. The chlorination of branched alkanes is generally non-selective and yields a mixture of monochlorinated isomers, with the product distribution depending on the relative reactivity of the different types of hydrogen atoms (primary, secondary, tertiary)[12].

Experimental Workflow for Free-Radical Chlorination:

G start Start: Isononane Isomer reagents Add Chlorinating Agent (e.g., Cl2 or SO2Cl2) and Initiator (UV light or Heat) start->reagents reaction Reaction Mixture in a Suitable Reactor reagents->reaction workup Reaction Work-up: - Quench excess reagent - Wash with aqueous solution - Dry the organic layer reaction->workup purification Purification: - Fractional Distillation or - Preparative Gas Chromatography workup->purification analysis Analysis of Isomer Mixture: - Gas Chromatography-Mass Spectrometry (GC-MS) purification->analysis end End: Mixture of Chloroisononane Isomers analysis->end

Figure 2: General experimental workflow for the synthesis and analysis of chloroisononane isomers.

Detailed Methodology:

A representative experimental procedure for the free-radical chlorination of a branched alkane is as follows[19][20]:

  • Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer is charged with the isononane isomer (e.g., 2,5-dimethylheptane). The apparatus should be placed in a well-ventilated fume hood.

  • Initiation: The reaction is initiated by either irradiating the mixture with a UV lamp or by heating it to a specific temperature.

  • Addition of Chlorinating Agent: Gaseous chlorine is bubbled through the alkane, or a liquid chlorinating agent such as sulfuryl chloride (SO2Cl2) is added dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • Work-up: Once the desired conversion is achieved, the reaction is stopped by turning off the initiator (UV light or heat). The reaction mixture is cooled to room temperature. Any unreacted chlorine or HCl gas is purged with an inert gas (e.g., nitrogen). The mixture is then washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Drying and Isolation: The organic layer is separated and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The drying agent is removed by filtration, and the solvent (if any) is removed by rotary evaporation.

  • Purification: The resulting mixture of chloroisononane isomers can be separated by fractional distillation or preparative gas chromatography to isolate individual isomers.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the premier analytical technique for the separation and identification of the complex isomeric mixtures of chloroisononanes[2][21][22]. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, aiding in their structural elucidation[4][23].

Typical GC-MS Parameters for Alkyl Halide Analysis:

ParameterValue/Description
Gas Chromatograph (GC)
ColumnCapillary column suitable for volatile organic compounds (e.g., VF-624ms, 60 m x 0.25 mm ID, 1.4 µm film thickness)[3]
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)[22]
Injector Temperature250-280 °C[22]
Oven Temperature ProgramInitial temperature of 40-60 °C, hold for a few minutes, then ramp at 5-10 °C/min to a final temperature of 250-300 °C[22]
Injection ModeSplitless or split, depending on the concentration of the sample
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI)[2][21]
Ionization Energy (for EI)70 eV[24]
Mass Rangem/z 40-400
Ion Source Temperature200-280 °C[2][22]
DetectorQuadrupole or Time-of-Flight (TOF)

Logical Relationship for GC-MS Analysis:

G sample Chloroisononane Isomer Mixture injection Injection into GC sample->injection separation Separation in GC Column (based on volatility and polarity) injection->separation elution Sequential Elution of Isomers separation->elution ionization Ionization in MS Source (EI or ECNI) elution->ionization fragmentation Fragmentation of Molecular Ions ionization->fragmentation detection Detection of Ions by Mass Analyzer fragmentation->detection chromatogram Generation of Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Generation of Mass Spectra for each peak detection->mass_spectra identification Compound Identification: - Retention Time - Mass Spectrum Library Matching chromatogram->identification mass_spectra->identification quantification Quantification: - Peak Area Integration identification->quantification result Identification and Quantification of each Isomer quantification->result

Figure 3: Logical workflow for the analysis of chloroisononane isomers by GC-MS.

Conclusion

"Isononane, chloro-" represents a highly complex mixture of isomers, the composition of which is dependent on the isomeric distribution of the parent isononane and the conditions of the chlorination reaction. A thorough understanding of the molecular structures and physicochemical properties of these isomers is crucial for their effective application and for the development of robust analytical methods for their characterization. This guide has provided a foundational overview of the isomerism of chloroisononanes, methodologies for their synthesis, and detailed protocols for their analysis by GC-MS. Further research to obtain experimental data for a wider range of chloroisononane isomers is warranted to build a more comprehensive understanding of this important class of compounds.

References

The Subsurface Odyssey: An In-depth Technical Guide to the Environmental Fate and Transport of Chlorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated hydrocarbons, a class of synthetic organic compounds characterized by the presence of one or more chlorine atoms, have seen widespread industrial use for decades. Their utility as solvents, degreasing agents, and chemical intermediates has been invaluable. However, their persistence in the environment and potential for adverse health effects have made them significant environmental contaminants. Understanding the intricate processes that govern their movement and transformation in the subsurface is paramount for effective risk assessment, remediation, and the development of safer alternatives.

This technical guide provides a comprehensive overview of the core principles dictating the environmental fate and transport of chlorinated hydrocarbons. It is designed to serve as a detailed resource for researchers, environmental scientists, and professionals in drug development who may encounter these compounds in their work, either as legacy contaminants or as part of their own chemical processes. The following sections delve into the fundamental physicochemical properties of these compounds, the key environmental processes that control their distribution, their degradation pathways, and the experimental methodologies used to study these phenomena.

I. Physicochemical Properties and Their Influence on Environmental Behavior

The environmental behavior of a chlorinated hydrocarbon is fundamentally dictated by its inherent physical and chemical properties. These parameters determine its partitioning between different environmental compartments—air, water, soil, and biota—and its susceptibility to transport and transformation processes. Key properties for a selection of common chlorinated hydrocarbons are summarized in the tables below.

Table 1: Physicochemical Properties of Common Chlorinated Hydrocarbons

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density at 20°C (g/cm³)Water Solubility at 25°C (mg/L)Vapor Pressure at 25°C (mm Hg)
Tetrachloroethene (PCE)C₂Cl₄165.83121.11.62320618.6
Trichloroethene (TCE)C₂HCl₃131.3987.21.4641,28073.8
1,1,1-Trichloroethane (1,1,1-TCA)C₂H₃Cl₃133.4074.11.3391,495124
Carbon Tetrachloride (CT)CCl₄153.8276.71.594805115
Dichloromethane (DCM)CH₂Cl₂84.9339.61.32713,000435
Vinyl Chloride (VC)C₂H₃Cl62.50-13.40.911 (at -14.2°C)2,7632,660

Table 2: Environmental Partitioning Coefficients of Common Chlorinated Hydrocarbons

CompoundLog Koc (mL/g)Henry's Law Constant (atm·m³/mol) at 25°C
Tetrachloroethene (PCE)2.421.8 x 10⁻²
Trichloroethene (TCE)2.099.9 x 10⁻³
1,1,1-Trichloroethane (1,1,1-TCA)2.188.0 x 10⁻³
Carbon Tetrachloride (CT)2.623.0 x 10⁻²
Dichloromethane (DCM)0.942.7 x 10⁻³
Vinyl Chloride (VC)0.391.1 x 10⁻²

II. Core Environmental Fate and Transport Processes

Once released into the environment, chlorinated hydrocarbons are subject to a complex interplay of physical, chemical, and biological processes that determine their ultimate fate. These processes can be broadly categorized as transport and transformation.

Transport Processes:

  • Advection: The movement of dissolved chlorinated hydrocarbons with the bulk flow of groundwater. This is the primary mechanism for the large-scale migration of contaminant plumes.[1]

  • Dispersion: The spreading of a contaminant plume from its center of mass due to both molecular diffusion and mechanical mixing within the porous media of an aquifer.[1]

  • Sorption: The partitioning of chlorinated hydrocarbons from the aqueous phase to the solid phase of the soil or aquifer material. This process is largely governed by the organic carbon content of the solid matrix and the hydrophobicity of the compound (as indicated by Koc). Sorption retards the movement of the contaminant relative to the groundwater flow.

  • Volatilization: The transfer of a chlorinated hydrocarbon from the dissolved or sorbed phase to the vapor phase in the unsaturated (vadose) zone of the soil. This is particularly significant for compounds with high Henry's Law constants.

Transformation (Degradation) Processes:

Chlorinated hydrocarbons can be transformed into other compounds, often with differing toxicity and mobility, through both biological and non-biological (abiotic) processes.

  • Biotic Degradation: The breakdown of chlorinated hydrocarbons by microorganisms. Under anaerobic conditions, a key process is reductive dechlorination , where chlorine atoms are sequentially replaced by hydrogen atoms. This is a critical pathway for the natural attenuation of highly chlorinated compounds like PCE and TCE. Under aerobic conditions, some less-chlorinated hydrocarbons can be used as a carbon source or co-metabolized by bacteria.

  • Abiotic Degradation: Chemical transformation without the direct involvement of microorganisms. This can include hydrolysis (reaction with water) and elimination reactions. The presence of certain minerals, such as iron sulfides, can also mediate abiotic degradation.

The following diagram illustrates the interconnectedness of these core processes.

Environmental_Fate_and_Transport cluster_subsurface Subsurface Processes Source Chlorinated Hydrocarbon Source Zone (e.g., Spill) VadoseZone Vadose Zone (Unsaturated) Source->VadoseZone Infiltration Groundwater Groundwater (Saturated Zone) VadoseZone->Groundwater Leaching DissolvedPhase Dissolved Phase Groundwater->DissolvedPhase Dissolution VaporPhase Vapor Phase DissolvedPhase->VaporPhase Volatilization SorbedPhase Sorbed Phase (to Soil/Aquifer Solids) DissolvedPhase->SorbedPhase Sorption/Desorption Transformation Transformation Products DissolvedPhase->Transformation Biotic/Abiotic Degradation SorbedPhase->Transformation Degradation

Conceptual model of chlorinated hydrocarbon fate and transport.

III. Degradation Pathways of Key Chlorinated Hydrocarbons

The degradation of chlorinated hydrocarbons is a critical aspect of their environmental fate, as it can lead to the formation of less harmful or, in some cases, more toxic daughter products.

A. Biotic Degradation: Reductive Dechlorination of Tetrachloroethene (PCE)

Under anaerobic conditions, many microorganisms can utilize highly chlorinated compounds as electron acceptors in a process analogous to respiration. This sequential reductive dechlorination is the primary biodegradation pathway for PCE and TCE. The pathway for PCE is illustrated below.

Reductive_Dechlorination PCE Tetrachloroethene (PCE) TCE Trichloroethene (TCE) PCE->TCE -Cl⁻ DCE cis-1,2-Dichloroethene (cis-DCE) TCE->DCE -Cl⁻ VC Vinyl Chloride (VC) DCE->VC -Cl⁻ Ethene Ethene VC->Ethene -Cl⁻ Biotic_vs_Abiotic_TCE_Degradation cluster_biotic Biotic Degradation (Anaerobic) cluster_abiotic Abiotic Degradation (e.g., with Zero-Valent Iron) TCE1 Trichloroethene (TCE) cDCE cis-1,2-Dichloroethene TCE1->cDCE VC1 Vinyl Chloride cDCE->VC1 Ethene1 Ethene VC1->Ethene1 TCE2 Trichloroethene (TCE) Chloroacetylene Chloroacetylene TCE2->Chloroacetylene Acetylene Acetylene Chloroacetylene->Acetylene Ethene2 Ethene/Ethane Acetylene->Ethene2

References

An In-depth Technical Guide on the Toxicological Profile of Short-Chain Chlorinated Paraffins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Short-chain chlorinated paraffins (SCCPs) are complex mixtures of polychlorinated n-alkanes with carbon chain lengths of 10 to 13 atoms. Historically used as plasticizers, flame retardants, and lubricants, their persistence, bioaccumulation, and toxicity have led to global concern and regulation. This guide provides a comprehensive overview of the toxicological profile of SCCPs, summarizing key data on toxicokinetics, multi-organ toxicity, and carcinogenic potential. It details the underlying mechanisms of action, including the disruption of metabolic pathways, and provides standardized experimental protocols for toxicological assessment.

Introduction to Short-Chain Chlorinated Paraffins (SCCPs)

SCCPs are classified as persistent organic pollutants (POPs) under the Stockholm Convention.[1] They are characterized by their carbon chain length (C10-13) and a chlorine content ranging from 30% to 70% by weight.[2][3][4] Due to their chemical properties, such as low water solubility and high viscosity, they have been incorporated into a wide array of industrial and consumer products, including PVC, paints, sealants, and metalworking fluids.[3][4][5][6] Environmental release can occur during production, use, and disposal, leading to widespread contamination of air, water, soil, and biota.[4][5][7] Their persistence and potential for long-range transport mean they are found globally, including in remote Arctic ecosystems and in human tissues such as adipose tissue, liver, and breast milk.[4][5][8][9]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The absorption, distribution, metabolism, and excretion of SCCPs are influenced by their degree of chlorination and carbon chain length.

  • Absorption: Oral absorption is significant, with studies indicating up to 60% of an administered dose can be absorbed.[2] Dermal absorption is comparatively poor. Inhalation exposure is a concern in occupational settings involving mists from metalworking fluids.[5][8]

  • Distribution: Once absorbed, SCCPs distribute to various tissues, with higher concentrations found in organs with high metabolic activity or fat content, such as the liver, kidneys, adipose tissue, and ovaries.[2][3][8] SCCPs can cross the placental barrier, although transport appears to be limited.[7]

  • Metabolism: The liver is the primary site of SCCP metabolism. While the exact pathways are not fully elucidated, metabolism is a prerequisite for biliary excretion.[10] The rate of metabolism is dependent on the specific congener's chain length and chlorine content.[10]

  • Excretion: Excretion occurs primarily through feces via biliary elimination, with a smaller fraction excreted in the urine.[11] Elimination follows a biphasic pattern, with a rapid initial phase followed by a much slower terminal phase, leading to half-lives that can extend for weeks or months in certain tissues.[10][11] A study in Sprague-Dawley rats found the elimination half-life of total SCCPs in blood to be 6.6 days.[11]

Toxicological Profile

SCCPs exhibit a range of toxic effects in experimental animals, with the liver, kidneys, and thyroid identified as primary target organs.[12]

Acute Toxicity

SCCPs demonstrate very low acute toxicity by oral, dermal, and inhalation routes.[5] Oral LD50 values in rodents are consistently high, generally exceeding 4,000 mg/kg body weight.[12][13]

Acute Toxicity Data for SCCPs
Route Species
Oral LD50Rat
Dermal LD50Rabbit
Inhalation LC50Rat

Data compiled from NICNAS Assessment Report (2001).

Sub-chronic and Chronic Toxicity

Repeated-dose studies have identified the liver, kidneys, and thyroid as the main targets of SCCP toxicity.[12][14] Observed effects include increased liver weight, hepatocyte hypertrophy, and nephropathy.[13][15] A No-Observed-Adverse-Effect Level (NOAEL) of 100 µg/kg bw/day was established from a 90-day rodent study, which forms the basis for the Tolerable Daily Intake (TDI) recommended by the WHO/IPCS.[16]

Repeated-Dose Toxicity Endpoints for SCCPs
Study Duration Species Target Organ(s) Observed Effects
13-weekRat, MouseLiverIncreased relative liver weight, hepatocyte hypertrophy
13-weekRatKidney, ThyroidNephropathy, follicular cell hypertrophy
2-yearRatLiver, Kidney, ThyroidHepatocellular neoplasms, renal tubular neoplasms, thyroid follicular cell neoplasms
2-yearMouseLiver, ThyroidHepatocellular neoplasms, thyroid follicular cell neoplasms

Data compiled from NTP (1986) and Serrone et al. (1987).[13][15]

Carcinogenicity

SCCPs (specifically C12, 60% chlorine) are classified as "reasonably anticipated to be human carcinogens" by the U.S. National Toxicology Program (NTP) and as Group 2B, "possibly carcinogenic to humans," by the International Agency for Research on Cancer (IARC).[5][8][13][17] This is based on sufficient evidence from animal studies.[17] Two-year gavage studies in F344/N rats and B6C3F1 mice demonstrated that SCCPs cause tumors in the liver, thyroid, and kidneys.[15][17]

Tumor Incidence in 2-Year Bioassays (C12, 60% Cl)

Species Sex Target Organ Neoplasm Type
RatMaleKidneyTubular-cell adenomas and adenocarcinomas
RatMaleLiverHepatocellular adenomas
RatMale---Mononuclear-cell leukemia (marginal increase)
RatFemaleThyroidFollicular-cell adenomas and carcinomas
RatFemaleLiverHepatocellular adenomas
MouseMale & FemaleLiverHepatocellular adenomas and carcinomas
MouseFemaleThyroidFollicular-cell adenomas and carcinomas

Data from National Toxicology Program (1986).[15][17]

Genotoxicity and Mutagenicity

The available evidence indicates that SCCPs are not mutagenic in bacterial reverse mutation assays (Ames test) and are not genotoxic.[15]

Reproductive and Developmental Toxicity

SCCPs have been shown to induce developmental effects at high doses.[5] In rats, developmental toxicity, including an increased number of resorptions and skeletal abnormalities, was observed at doses of 2000 mg/kg/day, often in the presence of maternal toxicity.[5][12] The NOAEL for developmental toxicity in rabbits was lower, at 10 mg/kg bw/day, based on an increase in resorptions.[12] Studies in zebrafish embryos have shown that C10-SCCPs are generally more toxic than C12-SCCPs, causing malformations and disrupting thyroid hormone levels.[18][19]

Mechanisms of Toxicity

The toxic effects of SCCPs are linked to several mechanisms, including oxidative stress, metabolic disruption, and endocrine disruption.[20][21] The carcinogenicity observed in rodents is believed to involve non-genotoxic modes of action that may have limited relevance to humans at low exposure levels.[8]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

One of the primary mechanisms for liver toxicity and carcinogenicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[22]

  • Rodent Model: In rats, SCCPs act as PPARα agonists.[22][23][24] This activation leads to the upregulation of genes involved in fatty acid β-oxidation, resulting in peroxisome proliferation, hepatocyte hypertrophy, and ultimately, liver tumors.[22][23]

  • Human Relevance: Humans are known to be significantly less responsive to PPARα agonists than rodents.[8] While some studies show SCCPs can weakly activate human PPARα in vitro, other studies using human liver cells (HepG2) found that SCCPs at environmentally relevant concentrations actually inhibited fatty acid oxidation and downregulated PPARα target genes.[25][26] This suggests the rodent liver tumor outcome may not be directly relevant to humans.[8]

PPARa_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response (Rodent Liver) SCCP SCCPs PPARa PPARα SCCP->PPARa Binds & Activates Complex PPARα/RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Genes (e.g., ACOX1, CPT1A) PPRE->TargetGenes Regulates mRNA mRNA Transcription TargetGenes->mRNA PeroxisomeProlif Peroxisome Proliferation mRNA->PeroxisomeProlif FAO Increased Fatty Acid Oxidation mRNA->FAO Tumors Hepatocellular Tumors PeroxisomeProlif->Tumors Chronic Stimulation Toxicity_Testing_Workflow cluster_acute Acute Toxicity Testing cluster_repeated Repeated Dose Toxicity cluster_specific Specific Endpoints substance Test Substance (SCCP Mixture) acute_oral Acute Oral Toxicity (OECD 420, 423, or 425) substance->acute_oral acute_dermal Acute Dermal (OECD 402) substance->acute_dermal acute_inh Acute Inhalation (OECD 403) substance->acute_inh geno Genotoxicity (e.g., Ames Test, OECD 471) substance->geno repro Repro/Devo Toxicity (OECD 414, 421) substance->repro ld50 Determine LD50/LC50 & GHS Classification acute_oral->ld50 acute_dermal->ld50 acute_inh->ld50 subchronic 90-Day Oral Study (OECD 408) ld50->subchronic Dose Range Finding noael Identify Target Organs Establish NOAEL subchronic->noael carcino Carcinogenicity (OECD 451) noael->carcino Dose Selection outcome Assess Mutagenicity, Teratogenicity, Carcinogenicity geno->outcome repro->outcome carcino->outcome

References

Methodological & Application

Application of "Isononane, chloro-" in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

"Isononane, chloro-", commonly referred to in industrial applications as isononyl chloride, serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and antimicrobial agents. Its branched alkyl structure is utilized to introduce lipophilicity into target molecules, enhancing their interaction with biological membranes. This document details the application of isononyl chloride in the synthesis of two significant intermediates: one for the antifungal agent Piroctone Olamine and another for a quaternary ammonium compound with antimicrobial properties. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in their drug development endeavors.

Application 1: Synthesis of an Intermediate for the Antifungal Agent Piroctone Olamine

Isononyl chloride is a critical starting material for the synthesis of 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, a key intermediate in the production of Piroctone Olamine.[1][2][3] Piroctone Olamine is an effective antifungal agent, particularly in the treatment of dandruff and seborrheic dermatitis, acting by disrupting the fungal cell's metabolic processes.[1][3][4]

Reaction Scheme Overview

The synthesis of the Piroctone Olamine intermediate from isononyl chloride is a multi-step process that begins with a Friedel-Crafts acylation, followed by a cyclization reaction. The resulting pyranone is then converted to the final API.

Quantitative Data Summary
StepReactionReactantsCatalyst/ReagentsKey ConditionsYieldPurity
1Friedel-Crafts AcylationIsononyl chloride, Methyl isopentenoateAluminum trichloride10-20°C~98%>99%
2Cyclization3,7,9,9-tetramethyl-2-decene-5-keto acid methyl esterConcentrated H₂SO₄, Acetic acidReflux~96% (selectivity)High
3Hydroxylamine Amination4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, Hydroxylamine hydrochlorideSodium carbonate-77% (for steps 3 & 4 combined)-
4Salt Formation1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, Ethanolamine-30-60°C77% (for steps 3 & 4 combined)>99%
Experimental Protocols

Step 1: Friedel-Crafts Acylation to Synthesize 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester

  • Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add dichloroethane (800 ml), followed by anhydrous aluminum trichloride (360g, 2.7 mol).

  • Reactant Addition: Add isononyl chloride (176.7g, 1 mol) to the mixture.

  • Reaction: Cool the mixture to 15°C. Slowly add methyl isopentenoate (114.2g, 1 mol) dropwise while maintaining the temperature between 10-20°C.

  • Monitoring: Monitor the reaction progress by gas chromatography.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vessel containing ice water or a 2-4% hydrochloric acid solution (1100 ml) to quench the reaction, controlling the temperature between 20-60°C.

  • Work-up: Separate the organic and aqueous layers. The aqueous layer contains the aluminum chloride. Wash the organic layer with water.

  • Isolation: Remove the solvent from the organic layer by distillation to yield the intermediate, 3,7,9,9-tetramethyl-2-decene-5-keto acid methyl ester (approx. 254g).[5]

Step 2: Cyclization to Synthesize 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone

  • Reaction Setup: To the crude product from Step 1, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction until no starting material is detected.

  • Purification: After cooling, the reaction mixture is worked up, and the product is purified by distillation to yield 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone.[6]

Step 3 & 4: Synthesis of Piroctone Olamine

  • Hydroxylamine Amination: The pyrone intermediate is reacted with hydroxylamine hydrochloride in the presence of an acid scavenger such as sodium carbonate.

  • Salt Formation: The resulting 1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone is then reacted with ethanolamine to form the final Piroctone Olamine salt.

  • Isolation: The product is isolated by cooling to induce crystallization, followed by filtration and drying.[5]

Mechanism of Action and Workflow Diagrams

The antifungal activity of Piroctone Olamine is attributed to its ability to chelate ferric ions (Fe³⁺), thereby inhibiting essential fungal enzymes and disrupting the cell membrane.[4][7]

G cluster_synthesis Synthesis Workflow: Piroctone Olamine Intermediate Isononyl_chloride Isononyl Chloride Acylation Friedel-Crafts Acylation (AlCl3, 10-20°C) Isononyl_chloride->Acylation Methyl_isopentenoate Methyl isopentenoate Methyl_isopentenoate->Acylation Intermediate_1 3,7,9,9-tetramethyl-2-decene- 5-keto acid methyl ester Acylation->Intermediate_1 Cyclization Cyclization (H2SO4, Reflux) Intermediate_1->Cyclization Intermediate_2 4-methyl-6-(2,4,4-trimethylpentyl) -2-pyrone Cyclization->Intermediate_2

Caption: Synthesis of Piroctone Olamine intermediate.

G cluster_moa Mechanism of Action: Piroctone Olamine Piroctone Piroctone Olamine Chelation Chelation Piroctone->Chelation Membrane_Disruption Cell Membrane Disruption Piroctone->Membrane_Disruption Fungal_Cell Fungal Cell Fe3_ion Fe³⁺ ion Fe3_ion->Chelation Enzyme_Inhibition Inhibition of Essential Enzymes Chelation->Enzyme_Inhibition Cell_Death Fungal Cell Death Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death

Caption: Antifungal mechanism of Piroctone Olamine.

Application 2: Synthesis of a Quaternary Ammonium Compound (QAC)

Isononyl chloride is also employed in the synthesis of Decyl isononyl dimethyl ammonium chloride, a quaternary ammonium compound (QAC). QACs are a class of compounds known for their broad-spectrum antimicrobial activity, making them valuable in various disinfectant and antiseptic formulations.[8][9]

Reaction Scheme Overview

The synthesis involves a two-step process: the amination of isononyl chloride with a secondary amine, followed by the quaternization of the resulting tertiary amine.

Quantitative Data Summary
StepReactionReactantsCatalyst/ReagentsKey ConditionsMolar Ratio (approx.)
1AminationDecylmethylamine, Isononyl chloride50% Caustic Soda190°C, 6 hours1 : 1 : 1.17
2QuaternizationDecylisononylmethylamine, Methyl chlorideEthanol/water (solvent)85-105°C, 4-5 hours1 : 1.1
Experimental Protocols

Step 1: Amination to Synthesize Decylisononylmethylamine

  • Reaction Setup: In a high-pressure reactor, combine decylmethylamine (300 moles), isononyl chloride (300 moles), and 50% caustic soda (350 moles).

  • Reaction: Heat the mixture to 190°C and maintain for 6 hours.

  • Work-up: After cooling, wash the organic mixture with water.

  • Purification: Purify the product by fractional distillation to obtain decylisononylmethylamine.[8]

Step 2: Quaternization to Synthesize Decyl isononyl dimethyl ammonium chloride

  • Reaction Setup: In an autoclave, dissolve decylisononylmethylamine (150 moles) in a suitable solvent such as ethanol or water.

  • Reactant Addition: Introduce methyl chloride gas (165 moles) into the autoclave.

  • Reaction: Heat the mixture to 85-105°C for 4-5 hours.

  • Isolation: The final product, decylisononyldimethylammonium chloride, remains in solution. The concentration can be adjusted based on the amount of solvent used.[10]

Mechanism of Action and Workflow Diagrams

Quaternary ammonium compounds exert their antimicrobial effect by disrupting the microbial cell membrane. The positively charged nitrogen atom of the QAC is electrostatically attracted to the negatively charged components of the microbial cell surface, leading to membrane destabilization and cell lysis.[8][9]

G cluster_synthesis_qac Synthesis Workflow: Quaternary Ammonium Compound Isononyl_chloride Isononyl Chloride Amination Amination (Caustic Soda, 190°C) Isononyl_chloride->Amination Decylmethylamine Decylmethylamine Decylmethylamine->Amination Tertiary_Amine Decylisononylmethylamine Amination->Tertiary_Amine Quaternization Quaternization (85-105°C) Tertiary_Amine->Quaternization Methyl_chloride Methyl Chloride Methyl_chloride->Quaternization QAC Decyl isononyl dimethyl ammonium chloride Quaternization->QAC

Caption: Synthesis of a quaternary ammonium compound.

G cluster_moa_qac Mechanism of Action: Quaternary Ammonium Compound QAC Positively Charged QAC Head Binding Electrostatic Binding QAC->Binding Microbial_Membrane Negatively Charged Microbial Cell Membrane Microbial_Membrane->Binding Membrane_Disruption Membrane Disruption & Destabilization Binding->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Antimicrobial mechanism of a QAC.

References

Application Notes and Protocols for the Prospective Use of n-Nonyl Chloride as a Solvent in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known physical and chemical properties of n-nonyl chloride. To date, n-nonyl chloride is not a commonly documented solvent for spectroscopic analysis. Therefore, the information provided should be considered a theoretical guide and a starting point for feasibility studies. All experimental work should be conducted with appropriate safety precautions.

Introduction

N-nonyl chloride (1-chlorononane) is a long-chain alkyl halide that is liquid at room temperature. Its non-polar nature and relatively high boiling point suggest its potential as a specialized solvent in spectroscopic applications, particularly for non-polar analytes that have limited solubility in more common solvents. This document outlines the theoretical application of n-nonyl chloride as a solvent for UV-Vis, IR, and NMR spectroscopy.

Physicochemical and Spectroscopic Properties of n-Nonyl Chloride

A summary of the key properties of n-nonyl chloride is presented below, with a comparison to common spectroscopic solvents.

Propertyn-Nonyl Chloriden-HexaneChloroform
CAS Number 2473-01-0110-54-367-66-3
Molecular Formula C₉H₁₉ClC₆H₁₄CHCl₃
Molecular Weight 162.70 g/mol 86.18 g/mol 119.38 g/mol
Boiling Point 203-205 °C69 °C61.2 °C
Density 0.870 g/mL0.659 g/mL1.489 g/mL
Refractive Index (n²⁰/D) 1.4341.3751.446
UV Cutoff ~220 nm (estimated based on n-butyl chloride)195 nm245 nm
Primary IR Peaks C-H stretch (~2850-2960 cm⁻¹), C-Cl stretch (~650-750 cm⁻¹)C-H stretch (~2850-2960 cm⁻¹)C-H stretch (~3019 cm⁻¹), C-Cl stretch (~760 cm⁻¹)
¹H NMR Signals Multiple peaks in the 0.8-3.6 ppm range~0.88, 1.26 ppm~7.26 ppm
Potential Applications in Spectroscopy
  • UV-Vis Spectroscopy: The estimated UV cutoff of ~220 nm suggests that n-nonyl chloride could be a suitable solvent for the analysis of compounds that absorb in the mid to high UV and visible regions. Its non-polar nature would be advantageous for dissolving non-polar chromophores.

  • IR Spectroscopy: N-nonyl chloride has a relatively simple IR spectrum dominated by C-H and C-Cl stretching and bending vibrations. It offers clear spectral windows for observing functional groups such as carbonyls (C=O), nitriles (C≡N), and alkynes (C≡C).

  • NMR Spectroscopy: As a protonated solvent, n-nonyl chloride will show signals in ¹H NMR. However, its signals are located in the aliphatic region and may not interfere with the aromatic or downfield regions of the spectrum of the analyte. For ¹³C NMR, its signals could be easily identified and excluded.

Experimental Protocols

Safety Precautions:
  • Always handle n-nonyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for n-nonyl chloride before use.

Protocol 1: Sample Preparation for UV-Vis Spectroscopy

Objective: To prepare a solution of a non-polar analyte in n-nonyl chloride for UV-Vis analysis.

Materials:

  • n-Nonyl chloride (spectroscopic grade, if available)

  • Analyte of interest

  • Volumetric flasks (Class A)

  • Quartz cuvettes (1 cm path length)

  • Pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Blank Preparation:

    • Fill a quartz cuvette with n-nonyl chloride.

    • Place the cuvette in the reference beam of the spectrophotometer.

    • Run a baseline correction from 800 nm to 200 nm to zero the instrument with the solvent.

  • Standard/Sample Solution Preparation:

    • Accurately weigh a known amount of the analyte.

    • Transfer the analyte to a volumetric flask.

    • Add a small amount of n-nonyl chloride to dissolve the analyte.

    • Once dissolved, dilute to the mark with n-nonyl chloride.

    • Mix thoroughly by inverting the flask several times.

  • Data Acquisition:

    • Rinse a sample cuvette with a small amount of the prepared solution and discard the rinse.

    • Fill the cuvette with the sample solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the UV-Vis spectrum over the desired wavelength range (e.g., 800 nm to 220 nm).

Protocol 2: Sample Preparation for IR Spectroscopy

Objective: To obtain the IR spectrum of an analyte dissolved in n-nonyl chloride.

Materials:

  • n-Nonyl chloride (anhydrous)

  • Analyte of interest

  • Salt plates (e.g., NaCl or KBr) or a liquid transmission cell

  • Pipettes

  • FTIR spectrometer

Procedure:

  • Background Spectrum:

    • Ensure the salt plates or liquid cell are clean and dry.

    • Acquire a background spectrum of the empty IR sample compartment.

  • Solvent Spectrum:

    • Place a drop of n-nonyl chloride between two salt plates or fill the liquid cell.

    • Acquire the IR spectrum of the solvent. This will help in identifying solvent peaks for subtraction.

  • Sample Preparation:

    • Prepare a concentrated solution of the analyte in n-nonyl chloride (typically 5-10% w/v).

    • Place a drop of the solution between two salt plates or fill the liquid cell.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample.

    • If necessary, perform a spectral subtraction of the n-nonyl chloride spectrum from the sample spectrum to better visualize the analyte's peaks.

Protocol 3: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample for ¹H or ¹³C NMR analysis using n-nonyl chloride as the solvent.

Materials:

  • n-Nonyl chloride

  • Analyte of interest

  • NMR tube

  • Deuterated solvent for locking (e.g., a sealed capillary of D₂O or CDCl₃, or use an external lock)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the analyte (typically 5-25 mg) in approximately 0.5-0.7 mL of n-nonyl chloride directly in the NMR tube.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Locking and Shimming:

    • If an internal lock is required, a sealed capillary containing a deuterated solvent can be inserted into the NMR tube.

    • Alternatively, if the spectrometer allows, an external lock can be used.

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H and/or ¹³C NMR spectra.

    • Reference the spectra appropriately. The residual peaks of n-nonyl chloride can potentially be used as an internal reference if their chemical shifts are accurately known and consistent.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Analyte Selection Dissolution Dissolution of Analyte in Solvent Analyte->Dissolution Solvent Solvent Selection (n-Nonyl Chloride) Solvent->Dissolution Blank Measure Solvent Blank (Baseline Correction) Dissolution->Blank Sample Measure Sample Spectrum Blank->Sample Processing Data Processing (e.g., Subtraction) Sample->Processing Interpretation Spectral Interpretation Processing->Interpretation

Caption: General workflow for spectroscopic analysis using a solvent.

Solvent_Suitability cluster_pros Potential Advantages cluster_cons Potential Disadvantages Solvent n-Nonyl Chloride as a Spectroscopic Solvent Pro1 Good for Non-Polar Analytes Solvent->Pro1 Pro2 High Boiling Point (Reduces Volatility) Solvent->Pro2 Pro3 Relatively Simple IR Spectrum Solvent->Pro3 Con1 UV Cutoff > 210 nm Solvent->Con1 Con2 Interfering ¹H NMR Signals Solvent->Con2 Con3 Not Commonly Available in Spectroscopic Grade Solvent->Con3 Con4 Potential Reactivity (Alkyl Halide) Solvent->Con4

Caption: Suitability analysis of n-nonyl chloride as a spectroscopic solvent.

Application Note: Analysis of Chloro-Isononane in Aqueous Samples using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of chloro-isononane in aqueous samples utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Chloro-isononane, a chlorinated hydrocarbon, can be effectively extracted from water matrices using an optimized SPME procedure. This solvent-free sample preparation technique offers significant advantages in terms of simplicity, speed, and reduced environmental impact. The described protocol provides a comprehensive guide for researchers and analytical scientists involved in environmental monitoring and water quality assessment.

Introduction

Chlorinated hydrocarbons are a class of organic compounds that are of environmental concern due to their potential toxicity and persistence. Accurate and sensitive analytical methods are crucial for their monitoring in aqueous environments. Solid-Phase Microextraction (SPME) is a well-established, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] In SPME, a fused silica fiber coated with a stationary phase is exposed to a sample, and analytes partition from the sample matrix into the fiber coating.[1] This note describes a method for the analysis of chloro-isononane, a representative chlorinated nonane isomer, in water.

Experimental

A detailed experimental protocol was developed for the extraction and analysis of chloro-isononane in aqueous samples. The key parameters, including SPME fiber selection, extraction mode, and GC-MS conditions, were optimized to achieve high sensitivity and reproducibility.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad applicability to volatile and semi-volatile compounds.[3][4]

  • Vials: 20 mL clear glass screw-top vials with PTFE/silicone septa.

  • Chloro-isononane standard: Analytical grade.

  • Sodium Chloride (NaCl): ACS grade, for salting out.

  • Organic-free water: For blanks and standard preparation.

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • SPME Autosampler: For automated extraction and injection, or manual SPME holder.

SPME Protocol
  • Sample Preparation:

    • Collect aqueous samples in clean, amber glass bottles.

    • If necessary, adjust the pH of the sample to near neutral (pH 7).

    • For each analysis, place a 10 mL aliquot of the aqueous sample into a 20 mL SPME vial.

    • To enhance the extraction efficiency, add 3 g of sodium chloride to the sample to increase the ionic strength ("salting out" effect).[3]

  • Extraction:

    • The extraction can be performed in two modes: Headspace (HS) or Direct Immersion (DI). For volatile compounds like chloro-isononane, Headspace SPME is generally preferred to minimize matrix effects.[3][5]

    • Headspace SPME: Place the vial in a heating block or autosampler agitator set to 50°C.

    • Expose the DVB/CAR/PDMS fiber to the headspace above the aqueous sample for 30 minutes with agitation (e.g., 250 rpm).

  • Desorption:

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the heated injection port (250°C) for 5 minutes in splitless mode.

  • Fiber Conditioning:

    • After each analysis, condition the SPME fiber in a separate conditioning station or the GC injection port at a temperature of 270°C for 10 minutes to prevent carryover.

GC-MS Parameters
  • Injection Port: 250°C, Splitless mode

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-350.

Results and Discussion

The optimized SPME-GC-MS method demonstrated excellent performance for the analysis of chloro-isononane in aqueous samples. The use of a DVB/CAR/PDMS fiber in headspace mode provided high sensitivity and recovery. The addition of salt to the samples significantly improved the partitioning of the analyte into the headspace, thereby increasing the amount extracted by the fiber.

Quantitative Data

The following table summarizes the representative quantitative data for the analysis of chloro-isononane using the described method. This data is illustrative and may vary depending on the specific instrumentation and matrix.

ParameterResult
Linear Range 0.05 - 20 µg/L
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.015 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Recovery (at 1 µg/L) 92%
Precision (%RSD, n=6) < 10%

Experimental Workflow

SPME_Workflow SPME-GC/MS Workflow for Chloro-Isononane Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC/MS Analysis cluster_data Data Processing sample_collection 1. Collect Aqueous Sample aliquot 2. Aliquot 10 mL into 20 mL vial sample_collection->aliquot add_salt 3. Add 3g NaCl aliquot->add_salt equilibrate 4. Equilibrate at 50°C add_salt->equilibrate expose_fiber 5. Expose DVB/CAR/PDMS Fiber (Headspace, 30 min) equilibrate->expose_fiber desorb 6. Desorb in GC Inlet (250°C) expose_fiber->desorb separate 7. Chromatographic Separation desorb->separate detect 8. Mass Spectrometric Detection separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification integrate->quantify end end quantify->end Final Report

Caption: SPME-GC/MS Experimental Workflow.

Conclusion

The developed Solid-Phase Microextraction method provides a reliable and efficient approach for the determination of chloro-isononane in aqueous samples. The procedure is simple, fast, and eliminates the need for organic solvents, aligning with the principles of green analytical chemistry. The high sensitivity and good reproducibility make this method suitable for routine environmental monitoring and research applications.

References

Synthesis of Novel Bioactive Compounds and Functional Materials from 1-Chlorononane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorononane, a versatile nine-carbon alkyl halide, serves as a crucial precursor in the synthesis of a diverse array of novel compounds. Its terminal chlorine atom provides a reactive site for nucleophilic substitution and the formation of Grignard reagents, enabling the introduction of the nonyl group into various molecular scaffolds. This functionality is pivotal in the development of new pharmaceuticals, agrochemicals, and advanced materials.[1] These application notes provide detailed protocols for the synthesis of innovative compounds derived from 1-chlorononane, focusing on methodologies relevant to contemporary research and development. The protocols are designed to be a practical guide for laboratory synthesis, offering clear, step-by-step instructions and quantitative data to ensure reproducibility.

Core Applications and Synthesis Strategies

The nonyl chain imparted by 1-chlorononane is instrumental in modifying the lipophilicity of molecules, a critical factor in the design of bioactive compounds and specialty chemicals. Key synthetic strategies leveraging 1-chlorononane include:

  • Nucleophilic Substitution Reactions: The chlorine atom is readily displaced by a variety of nucleophiles, such as amines, phenoxides, and thiolates, to form N-nonyl, O-nonyl (ethers), and S-nonyl substituted compounds, respectively. This direct alkylation is a cornerstone of synthesizing molecules with tailored properties.

  • Grignard Reactions: Conversion of 1-chlorononane to its corresponding Grignard reagent, nonylmagnesium chloride, creates a potent carbon-based nucleophile. This organometallic intermediate reacts with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds, significantly expanding the complexity of accessible molecules.[2]

These fundamental reactions pave the way for the creation of novel compounds with applications spanning from antimicrobial agents to advanced materials.

Application 1: Synthesis of Novel Antimicrobial Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) containing long alkyl chains are renowned for their potent antimicrobial properties. The nonyl group from 1-chlorononane can be incorporated to synthesize novel QAS with broad-spectrum activity against various bacteria and fungi.[3][4][5]

Experimental Protocol: Synthesis of N,N-Dimethyl-N-nonyl-N-(2-hydroxyethyl)ammonium Bromide

This protocol details the synthesis of a novel QAS with potential as a disinfectant or antiseptic agent.

Reaction Scheme:

Synthesis of a Quaternary Ammonium Salt cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Quaternization 1-Chlorononane 1-Chlorononane Intermediate N,N-Dimethyl-N-nonylethanolamine 1-Chlorononane->Intermediate Na2CO3, Ethanol, Reflux Dimethylethanolamine Dimethylethanolamine Dimethylethanolamine->Intermediate Intermediate_q N,N-Dimethyl-N-nonylethanolamine QAS N,N-Dimethyl-N-nonyl-N-(2-hydroxyethyl)ethylammonium Bromide Intermediate_q->QAS Acetonitrile, Reflux Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->QAS

Caption: Synthesis of a novel quaternary ammonium salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Chlorononane162.708.14 g50.0
Dimethylethanolamine89.144.46 g50.0
Sodium Carbonate105.995.30 g50.0
Ethyl Bromide108.975.45 g50.0
Ethanol-100 mL-
Acetonitrile-50 mL-

Procedure:

  • N-Alkylation: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chlorononane (8.14 g, 50.0 mmol), dimethylethanolamine (4.46 g, 50.0 mmol), sodium carbonate (5.30 g, 50.0 mmol), and ethanol (100 mL).

  • Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Remove the ethanol from the filtrate under reduced pressure to yield the crude N,N-dimethyl-N-nonylethanolamine intermediate.

  • Quaternization: Dissolve the crude intermediate in acetonitrile (50 mL) in a 100 mL round-bottom flask.

  • Add ethyl bromide (5.45 g, 50.0 mmol) to the solution.

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield the final quaternary ammonium salt.

Expected Yield: ~75-85%

Antimicrobial Activity and Mechanism

The synthesized QAS are expected to exhibit significant antimicrobial activity. Their mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Antimicrobial Mechanism of QAS QAS Quaternary Ammonium Salt (Positive Charge) Interaction Electrostatic Interaction QAS->Interaction Cell_Membrane Microbial Cell Membrane (Negative Charge) Cell_Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action of QAS.

Application 2: Synthesis of Novel Antifungal Triazole Derivatives

Triazole-based compounds are a well-established class of antifungal agents. The incorporation of a nonyl side chain can enhance their efficacy by increasing their affinity for the fungal cell membrane.

Experimental Protocol: Synthesis of 1-((2-(2,4-dichlorophenyl)-2-(nonan-2-yl)-1,3-dioxolan-4-yl)methyl)-1H-1,2,4-triazole

This protocol outlines the synthesis of a novel triazole derivative with potential antifungal activity.

Reaction Scheme:

Synthesis of a Triazole Derivative cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Addition to Ketone cluster_2 Step 3: Triazole Introduction 1_Chlorononane 1-Chlorononane Grignard Nonylmagnesium Chloride 1_Chlorononane->Grignard THF, Reflux Magnesium Mg Magnesium->Grignard Grignard_reagent Nonylmagnesium Chloride Alcohol Tertiary Alcohol Intermediate Grignard_reagent->Alcohol Ketone 2-Acetyl-2-(2,4-dichlorophenyl)-1,3-dioxolane Ketone->Alcohol Alcohol_int Tertiary Alcohol Intermediate Final_Product Final Triazole Product Alcohol_int->Final_Product MsCl, Et3N then NaH, DMF Triazole 1H-1,2,4-triazole Triazole->Final_Product

Caption: Synthesis of a novel antifungal triazole derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Chlorononane162.704.07 g25.0
Magnesium Turnings24.310.61 g25.0
2-Acetyl-2-(2,4-dichlorophenyl)-1,3-dioxolane277.125.54 g20.0
Methanesulfonyl Chloride (MsCl)114.552.52 g22.0
Triethylamine (Et3N)101.192.43 g24.0
1H-1,2,4-triazole69.071.52 g22.0
Sodium Hydride (60% in oil)40.000.88 g22.0
Tetrahydrofuran (THF), Anhydrous-100 mL-
Dichloromethane (DCM), Anhydrous-50 mL-
Dimethylformamide (DMF), Anhydrous-50 mL-

Procedure:

  • Grignard Reagent Formation: In an oven-dried 250 mL three-necked flask under a nitrogen atmosphere, place magnesium turnings (0.61 g, 25.0 mmol). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 1-chlorononane (4.07 g, 25.0 mmol) in anhydrous THF (50 mL) dropwise to the magnesium turnings with gentle heating to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2-acetyl-2-(2,4-dichlorophenyl)-1,3-dioxolane (5.54 g, 20.0 mmol) in anhydrous THF (50 mL) dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Triazole Introduction: Dissolve the crude alcohol in anhydrous DCM (50 mL) and cool to 0 °C.

  • Add triethylamine (2.43 g, 24.0 mmol) followed by the dropwise addition of methanesulfonyl chloride (2.52 g, 22.0 mmol).

  • Stir the reaction at 0 °C for 2 hours.

  • In a separate flask, prepare a solution of 1H-1,2,4-triazole (1.52 g, 22.0 mmol) and sodium hydride (0.88 g, 22.0 mmol) in anhydrous DMF (50 mL) at 0 °C.

  • Add the activated alcohol solution from step 11 to the triazole solution at 0 °C and allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final triazole derivative.

Expected Yield: ~60-70%

Antifungal Mechanism of Action

Triazole antifungals typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.[6]

Antifungal Mechanism of Triazoles Triazole Triazole Derivative Inhibition Inhibition Triazole->Inhibition Enzyme Lanosterol 14α-demethylase Enzyme->Inhibition Ergosterol Ergosterol Biosynthesis Inhibition->Ergosterol Blocks Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Disruption Fungal Cell Membrane Disruption Ergosterol->Disruption Depletion leads to Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Application 3: Williamson Ether Synthesis for Novel Functional Materials

The Williamson ether synthesis is a robust method for preparing ethers and can be utilized to attach the nonyl chain of 1-chlorononane to various phenolic compounds. This can lead to the creation of novel liquid crystals, surfactants, or other functional materials.[7]

Experimental Protocol: Synthesis of 1-(Nonan-1-yloxy)-4-nitrobenzene

This protocol describes the synthesis of a nonyl-substituted nitrobenzene, a potential intermediate for liquid crystals or other materials.

Reaction Scheme:

Williamson Ether Synthesis 4_Nitrophenol 4-Nitrophenol Product 1-(Nonan-1-yloxy)-4-nitrobenzene 4_Nitrophenol->Product K2CO3, DMF, 80 °C 1_Chlorononane 1-Chlorononane 1_Chlorononane->Product

Caption: Williamson ether synthesis of a nonyl-substituted nitrobenzene.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Chlorononane162.703.25 g20.0
4-Nitrophenol139.112.78 g20.0
Potassium Carbonate (K2CO3)138.214.15 g30.0
Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-nitrophenol (2.78 g, 20.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and DMF (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-chlorononane (3.25 g, 20.0 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and maintain for 12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 1-(nonan-1-yloxy)-4-nitrobenzene.

Expected Yield: ~85-95%

Conclusion

1-Chlorononane is a highly valuable and versatile precursor for the synthesis of a wide range of novel compounds. The protocols provided herein for the synthesis of antimicrobial quaternary ammonium salts, antifungal triazoles, and functional materials via Williamson ether synthesis demonstrate the breadth of its applicability. These detailed methodologies, complete with quantitative data and mechanistic insights, are intended to facilitate the exploration of new chemical entities with significant potential in drug discovery and materials science. Researchers are encouraged to adapt and expand upon these protocols to further innovate in their respective fields.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chloroisononane

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Advanced Chromatography Solutions Laboratory

Abstract

This application note presents a hypothetical yet scientifically robust protocol for the analysis of chloroisononane, an industrial chlorinated alkane, using High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature and lack of a significant chromophore in chloroisononane, a reversed-phase HPLC (RP-HPLC) method with UV detection at a low wavelength is proposed. This document provides a detailed experimental protocol, including sample preparation, chromatographic conditions, and expected analytical performance characteristics. The described methodology is intended to serve as a foundational guideline for researchers, scientists, and professionals in drug development and industrial quality control who may need to develop analytical methods for similar non-polar, non-chromophoric compounds.

Introduction

Chloroisononane is a chlorinated hydrocarbon that finds application in various industrial processes. The monitoring of its presence and purity is crucial for quality control and environmental assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[1]

Given the non-polar characteristics of chloroisononane, a reversed-phase HPLC method is the most appropriate approach.[2][3] This method utilizes a non-polar stationary phase and a polar mobile phase, causing non-polar compounds to be retained longer on the column.[3][4]

A primary challenge in the HPLC analysis of saturated alkyl halides like chloroisononane is their lack of a strong UV-absorbing chromophore, which is necessary for sensitive detection by standard UV-Vis detectors.[5] While detection at low wavelengths (e.g., < 210 nm) is possible, it may result in lower sensitivity and potential interference from mobile phase components. For higher sensitivity and specificity, alternative detection methods such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are recommended. This application note, however, will focus on a fundamental HPLC-UV approach as a baseline method.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for method development.[2][6]

  • Mobile Phase Solvents: HPLC grade acetonitrile and water.

  • Sample Diluent: Acetonitrile or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions.[1]

  • Filters: 0.45 µm syringe filters for sample preparation.[1][7]

Chromatographic Conditions

The following table outlines the proposed chromatographic conditions for the analysis of chloroisononane.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 70% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm

Note: A gradient elution is recommended to ensure the elution of the non-polar chloroisononane in a reasonable time with good peak shape.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC analysis.[8][9] The following is a general protocol for preparing a sample of chloroisononane.

  • Standard Solution Preparation:

    • Prepare a stock solution of chloroisononane at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation from a Matrix:

    • Accurately weigh a known amount of the sample matrix containing chloroisononane.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components.[9] For a liquid sample, an extraction with a non-polar solvent like hexane may be suitable. For a solid sample, dissolution followed by SPE would be appropriate.

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the sample diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1][7]

Hypothetical Quantitative Data

The following table summarizes the expected, hypothetical quantitative data for the HPLC analysis of chloroisononane based on the proposed method. These values are representative and would need to be experimentally determined during method validation.

ParameterHypothetical Value
Retention Time (RT) Approximately 8.5 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of chloroisononane.

G Analyte Analyte: Chloroisononane (Non-polar) Mode Select Mode: Reversed-Phase (RP-HPLC) Analyte->Mode Column Select Column: C18 Mode->Column MobilePhase Select Mobile Phase: Water/Acetonitrile Column->MobilePhase Gradient Optimize Gradient MobilePhase->Gradient Detector Select Detector: UV (Low Wavelength) Gradient->Detector Validation Method Validation (LOD, LOQ, Linearity) Detector->Validation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Chlorononane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of crude 1-chlorononane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-chlorononane synthesized from 1-nonanol and thionyl chloride?

A1: The primary impurities include unreacted 1-nonanol, the elimination byproduct 1-nonene, and residual sulfur-containing compounds from the thionyl chloride reagent, such as sulfur dioxide and hydrochloric acid. Dialkyl sulfites are also potential byproducts.

Q2: Which purification technique is most effective for removing unreacted 1-nonanol?

A2: Fractional distillation is highly effective for separating 1-chlorononane from the higher-boiling 1-nonanol. Additionally, column chromatography can provide excellent separation.

Q3: How can I remove acidic impurities after synthesis?

A3: Washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, is a standard and effective method for neutralizing and removing residual acids like HCl.[1]

Q4: What is the expected purity of 1-chlorononane after each purification step?

A4: The purity of 1-chlorononane improves with each purification step. The following table provides an illustrative overview of expected purity levels.

Purification StepTypical Purity Range (%)
Crude Product80 - 90
After Aqueous Wash90 - 95
After Fractional Distillation> 98
After Column Chromatography> 99

Q5: Can I use a simple distillation instead of fractional distillation?

A5: While a simple distillation can remove some low-boiling and high-boiling impurities, it is generally not sufficient to separate 1-chlorononane from impurities with close boiling points, such as 1-nonanol. Fractional distillation provides the necessary theoretical plates for a more efficient separation.

Troubleshooting Guides

Aqueous Wash (Liquid-Liquid Extraction)

Problem: An emulsion has formed between the organic and aqueous layers, and they are not separating.

Solution:

  • Patience: Allow the separatory funnel to sit undisturbed for 10-15 minutes, as some emulsions will break on their own.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsified layer.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different density can sometimes alter the properties of the organic layer and promote separation.

Problem: The pH of the aqueous layer remains acidic after washing with sodium bicarbonate.

Solution:

  • Additional Washes: Perform one or two more washes with fresh saturated sodium bicarbonate solution.

  • Check for Complete Mixing: Ensure thorough but gentle mixing of the two layers to allow for complete neutralization.

  • Test with pH paper: After the final wash, test the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.[1]

Fractional Distillation

Problem: The distillation is proceeding very slowly or not at all.

Solution:

  • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to maintain a vacuum if distilling under reduced pressure.

  • Heating Mantle Temperature: Gradually increase the temperature of the heating mantle to ensure the liquid is boiling steadily.

  • Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.

  • Vigorous Boiling: Ensure the boiling is vigorous enough to establish a proper vapor-liquid equilibrium in the column.

Problem: The temperature at the distillation head is fluctuating.

Solution:

  • Steady Heat Input: Ensure a consistent and steady heat supply from the heating mantle.

  • Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Column Flooding: If the column is flooded (filled with liquid), reduce the heating rate to allow the liquid to drain back into the pot.

Problem: The distillate is not pure.

Solution:

  • Increase Reflux Ratio: Slow down the distillation rate by reducing the heat input. This increases the reflux ratio and allows for better separation.

  • Use a More Efficient Column: If separation is still poor, consider using a longer or more efficient fractionating column (e.g., Vigreux or packed column).

  • Discard a Larger Fore-run: Collect and discard a larger initial fraction (fore-run) to ensure that all lower-boiling impurities have been removed before collecting the main product fraction.

Column Chromatography

Problem: The compounds are not separating on the column.

Solution:

  • Optimize Solvent System: The polarity of the eluent is crucial. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation of 1-chlorononane from its impurities.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

  • Sample Loading: Load the crude sample in a concentrated band at the top of the column. A broad initial band will lead to poor separation.

Problem: The compound is eluting too quickly or too slowly.

Solution:

  • Adjust Eluent Polarity: If the compound is eluting too quickly, decrease the polarity of the solvent system. If it is eluting too slowly, gradually increase the polarity of the eluent.

  • Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the separation, can be effective.

Problem: Tailing of spots is observed on TLC analysis of the fractions.

Solution:

  • Acidic or Basic Impurities: If the compound is streaking, it may be due to acidic or basic impurities interacting strongly with the silica gel. Adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve the peak shape. However, for the relatively neutral 1-chlorononane, this is less common.

  • Column Overloading: Tailing can also be a result of overloading the column with too much sample. Use an appropriate amount of silica gel for the amount of crude product being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

Experimental Protocols

Protocol 1: Aqueous Wash of Crude 1-Chlorononane
  • Transfer the crude 1-chlorononane to a separatory funnel.

  • Add an equal volume of deionized water and gently swirl the funnel. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and invert it, venting frequently to release any pressure from CO2 evolution.[1]

  • Gently shake the funnel for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried 1-chlorononane from the drying agent.

Protocol 2: Fractional Distillation of 1-Chlorononane
  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Place the washed and dried crude 1-chlorononane in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Collect the initial fraction (fore-run) that distills at a lower temperature and discard it.

  • Collect the main fraction of 1-chlorononane at its boiling point (approximately 202-204 °C at atmospheric pressure). Distillation under reduced pressure is recommended to lower the boiling point and prevent potential decomposition.

  • Stop the distillation before the flask goes to dryness.

Protocol 3: Column Chromatography of 1-Chlorononane
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the solvent to drain to the level of the silica gel.

  • Dissolve the partially purified 1-chlorononane in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing if necessary), determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure 1-chlorononane.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow crude Crude 1-Chlorononane wash Aqueous Wash (NaHCO3, Brine) crude->wash Remove Acids distill Fractional Distillation wash->distill Remove 1-Nonanol chrom Column Chromatography distill->chrom Remove Trace Impurities pure Pure 1-Chlorononane (>99%) chrom->pure

Caption: Experimental workflow for the purification of crude 1-chlorononane.

TroubleshootingDistillation start Distillate Not Pure q1 Is the distillation rate too fast? start->q1 a1_yes Reduce heat input to increase reflux ratio. q1->a1_yes Yes q2 Is the column efficient enough? q1->q2 No a1_yes->q2 a2_yes Discard a larger fore-run. q2->a2_yes Yes a2_no Use a longer or more efficient column. q2->a2_no No end Pure Distillate a2_yes->end a2_no->end

Caption: Troubleshooting logic for impure distillate in fractional distillation.

References

Resolving peak tailing of chlorinated compounds in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography ( ) analysis of chlorinated compounds.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to diagnosing and resolving peak tailing of chlorinated compounds.

Is the peak tailing observed for all peaks or only for specific chlorinated compounds?

  • All Peaks Tailing: This generally indicates a physical or mechanical issue within the GC system.

  • Specific Peaks Tailing: This is often due to chemical interactions between the chlorinated analytes and active sites within the system.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram, including the solvent peak, exhibit tailing, follow this troubleshooting workflow:

G Troubleshooting Workflow: All Peaks Tailing A Start: All Peaks Tailing B Check Column Installation A->B C Is the column installed correctly (correct depth in inlet and detector)? B->C D Re-install column according to manufacturer's instructions. C->D No E Check for Leaks C->E Yes D->E F Are there any leaks at the inlet (septum, O-ring, fittings) or detector? E->F G Perform a leak check and replace any worn seals or fittings. F->G Yes H Inspect Column Condition F->H No G->H I Is the column old or contaminated? H->I J Condition the column or trim the front end (10-20 cm). If the problem persists, replace the column. I->J Yes K Review Injection Parameters I->K No J->K L Is the injection volume too large, causing backflash? K->L M Reduce injection volume or use a liner with a larger internal diameter. L->M Yes N Problem Resolved L->N No M->N

Caption: Troubleshooting workflow for universal peak tailing in GC.

Scenario 2: Only Chlorinated Compound Peaks are Tailing

If you observe peak tailing specifically for your chlorinated analytes, it is likely due to unwanted interactions with active sites in the GC system.

G Troubleshooting Workflow: Specific Peak Tailing A Start: Specific Peak Tailing B Inlet Maintenance A->B C Is the inlet liner dirty or active? B->C D Replace the inlet liner with a new, deactivated liner. Also, replace the septum and inlet seal. C->D Yes E Use of Inert Components C->E No D->E F Are you using standard glass liners? E->F G Switch to an ultra-inert or base-deactivated liner. Consider using a guard column. F->G Yes H Sample and Solvent Considerations F->H No G->H I Are you using a halogenated solvent with a mass spectrometer? H->I J Consider a different solvent, as halogenated solvents can interact with the ion source. I->J Yes K Method Optimization I->K No J->K L Can the inlet temperature be optimized? K->L M Lower the inlet temperature to minimize on-inlet degradation of thermally labile chlorinated compounds. L->M Yes N Problem Resolved L->N No M->N

Caption: Troubleshooting workflow for chlorinated compound-specific peak tailing.

Interaction of Chlorinated Compounds with Active Sites

Peak tailing of chlorinated compounds is often caused by their interaction with active silanol groups present on the surface of glass inlet liners and column walls. This interaction leads to adsorption and a delayed release of the analyte, resulting in an asymmetrical peak shape.

G Analyte Interaction with Active Sites cluster_0 GC Inlet Liner Surface ActiveSite Active Site (Silanol Group, Si-OH) TailingPeak Peak Tailing ActiveSite->TailingPeak Causes DeactivatedSite Deactivated Site (Silylated, Si-O-SiR3) SymmetricalPeak Symmetrical Peak DeactivatedSite->SymmetricalPeak Results in Analyte Chlorinated Compound (e.g., Pesticide) Analyte->ActiveSite Adsorption (Hydrogen Bonding) Analyte->DeactivatedSite No Interaction

Caption: Interaction of chlorinated compounds with active and deactivated sites.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for chlorinated compounds in GC?

A1: The most frequent causes include:

  • Active sites in the inlet: Silanol groups on the surface of glass liners can interact with polar functional groups of chlorinated compounds, causing adsorption and peak tailing.[1][2]

  • Contaminated inlet liner: An accumulation of non-volatile residues from previous injections can create new active sites.[1]

  • Improper column installation: If the column is installed too high or too low in the inlet, it can create dead volumes and turbulent flow paths, leading to peak tailing.[3]

  • Column contamination or degradation: Accumulation of contaminants at the head of the column or degradation of the stationary phase can lead to poor peak shapes.[4][5]

  • Leaks: Leaks in the inlet system can disrupt the carrier gas flow and cause peak distortion.[6][7]

Q2: How often should I perform inlet maintenance?

A2: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. A general guideline is:

  • Septa: Replace every 100-200 injections or sooner if you observe pieces of the septum in the liner.[1]

  • Inlet Liner: Inspect daily and replace when it appears dirty or when peak tailing is observed. For complex matrices, replacement may be needed more frequently.[1][8]

  • Inlet Seal (Gold Seal): Replace every time you change the column or if you observe peak tailing for active compounds.[9]

Q3: What type of inlet liner is best for analyzing chlorinated compounds?

A3: For the analysis of active compounds like many chlorinated pesticides, it is crucial to use a deactivated inlet liner.[10] Ultra-inert or base-deactivated liners are specifically treated to minimize the number of active silanol groups, thus reducing analyte interaction and peak tailing.[10] Liners with glass wool can help with sample vaporization but ensure the wool is also deactivated.[11]

Q4: Can the injection solvent affect peak shape for chlorinated compounds?

A4: Yes, particularly when using a mass spectrometer (MS) detector. Halogenated solvents like dichloromethane (DCM) can interact with the hot metal surfaces of the MS ion source, leading to the formation of metal chlorides.[12][13] These deposits can act as active sites, causing peak tailing for subsequent analytes.[12][13] If you are experiencing persistent tailing and are using a halogenated solvent, consider switching to a non-halogenated alternative if your sample preparation method allows.

Q5: What is column conditioning, and how do I perform it?

A5: Column conditioning is the process of heating a new GC column to a temperature above the final oven temperature of your analytical method to remove any volatile contaminants and stabilize the stationary phase.

Experimental Protocol: GC Column Conditioning

  • Installation: Install the new column in the GC inlet, but do not connect it to the detector.

  • Purge: Set the carrier gas flow to the recommended rate for your column dimension (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column for 15-30 minutes at ambient oven temperature. This removes oxygen from the column.

  • Heating: Program the oven to ramp at 10-20°C/min to a final temperature that is 10-20°C above the highest temperature in your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold: Hold at the final temperature for 1-2 hours. For very thick film columns or when using a sensitive detector, a longer conditioning time may be necessary.

  • Cool Down and Connect: Cool the oven down, and then connect the column to the detector.

  • Equilibrate: Heat the oven to your initial method temperature and allow the baseline to stabilize before running samples.

Q6: How can I deactivate a GC inlet liner myself?

A6: While commercially available pre-deactivated liners are recommended for consistency and quality, you can deactivate liners in the lab.[7] This process involves cleaning the liner followed by a silylation reaction to cap the active silanol groups.

Experimental Protocol: Inlet Liner Deactivation

Caution: This procedure involves hazardous chemicals. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Cleaning:

    • Soak the liner in a cleaning solution (e.g., 5% Decon 90 or a similar laboratory detergent) and sonicate for 15-30 minutes.

    • Rinse thoroughly with deionized water, followed by methanol, and then dichloromethane.

    • Dry the liner in an oven at 100-120°C for at least 1 hour.

  • Deactivation (Silylation):

    • Prepare a 5-10% solution of a silylating agent (e.g., dimethyldichlorosilane - DMDCS) in a dry, aprotic solvent like toluene.

    • Immerse the clean, dry liner in the silylating solution for 15-30 minutes.

    • Remove the liner and rinse it with fresh toluene, followed by methanol to remove excess reagent and byproducts.

    • Dry the liner under a stream of inert gas (e.g., nitrogen) and then cure it in an oven at 250-300°C for 1-2 hours.

Data Presentation

The following table summarizes the potential impact of different inlet liner types on the analysis of chlorinated pesticides, specifically focusing on the degradation of endrin and DDT, which are sensitive indicator compounds for inlet activity. Lower breakdown percentages indicate a more inert surface.

Inlet Liner TypeDeactivationEndrin Breakdown (%)4,4'-DDT Breakdown (%)Peak Shape for Chlorinated Compounds
Standard GlassNone> 20%> 15%Significant Tailing
SilanizedDMDCS/TMCS5 - 15%5 - 10%Moderate Tailing
Ultra Inert Proprietary< 5% < 5% Symmetrical Peaks
Base Deactivated Base Wash + Silylation< 5% < 5% Symmetrical Peaks

Note: The breakdown percentages are typical values and can vary depending on the specific GC conditions and the age of the liner. The data presented is a qualitative summary based on information from multiple sources.[14]

References

Technical Support Center: Enhancing Chromatographic Resolution of Chloroisononane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of "Isononane, chloro-" isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating chloroisononane isomers?

A1: The main challenges stem from the structural similarity of the isomers. Positional isomers of chloroisononane often have very similar boiling points and polarities, making them difficult to resolve using standard chromatographic techniques.[1] Chiral isomers (enantiomers) present an even greater challenge, requiring specialized chiral stationary phases for separation.[2][3][4]

Q2: Which chromatographic technique is generally more suitable for chloroisononane isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A2: Gas chromatography (GC) is typically the preferred method for separating volatile, non-polar compounds like chloroisononane isomers.[5][6] Separation in GC is based on differences in boiling points and interactions with the stationary phase. Given the volatility of chloroisononanes, GC often provides better resolution and sensitivity. HPLC can also be used, particularly with non-polar stationary phases, but may require more extensive method development.[7]

Q3: What type of GC column is recommended for separating positional isomers of chloroisononane?

A3: For positional isomers, a high-resolution capillary column with a non-polar or moderately polar stationary phase is recommended. A 6% cyanopropylphenyl with 94% dimethylpolysiloxane stationary phase has been shown to be effective for resolving various halogenated hydrocarbons.[8] Longer columns and smaller internal diameters can also enhance efficiency and resolution.[9]

Q4: How can I separate enantiomers of a specific chloroisononane isomer?

A4: Enantiomeric separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and have broad chiral recognition capabilities.[3] The choice of the specific chiral selector depends on the structure of the chloroisononane isomer. Screening multiple chiral columns with different stationary phases is often necessary to achieve optimal separation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of chloroisononane isomers.

Issue 1: Poor Resolution of Positional Isomers

Symptoms:

  • Co-eluting or overlapping peaks for different positional isomers.

  • Broad peaks leading to a loss of resolution.[10]

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC Column Phase Select a stationary phase with higher selectivity for halogenated compounds. A 6% cyanopropylphenyl/94% dimethylpolysiloxane phase is a good starting point.[8] Consider a more polar phase to enhance dipole-dipole interactions.
Suboptimal Oven Temperature Program Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.[9][10]
Incorrect Carrier Gas Flow Rate Ensure the carrier gas flow rate is optimal for the column dimensions. An incorrect flow rate can lead to band broadening and reduced efficiency.[10]
Column Overloading Reduce the injection volume or sample concentration. Overloading the column can cause peak distortion and loss of resolution.[10]
Issue 2: Inability to Separate Enantiomers

Symptoms:

  • A single peak is observed for a known racemic mixture of a chloroisononane isomer.

  • No separation is achieved on a standard, achiral column.

Possible Causes & Solutions:

Possible Cause Solution
Use of an Achiral Column Enantiomers cannot be separated on a non-chiral stationary phase. A chiral stationary phase (CSP) is mandatory.[2][3]
Incorrect Chiral Stationary Phase The choice of CSP is critical. Screen a variety of polysaccharide-based or cyclodextrin-based chiral columns to find one that provides the necessary stereoselectivity.[3]
Inappropriate Mobile Phase (HPLC) or Temperature (GC) For chiral HPLC, the mobile phase composition significantly impacts selectivity.[3] For chiral GC, optimizing the temperature program is crucial for achieving resolution.
Issue 3: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.[10]

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the GC System Active sites in the inlet liner or the front of the column can cause peak tailing for polarizable compounds. Use a deactivated inlet liner and trim the first few centimeters of the column.[10][11]
Column Contamination Contaminants in the column can interact with the analytes. Bake out the column at a high temperature to remove contaminants.[12][13]
Incompatible Solvent A mismatch between the sample solvent and the stationary phase polarity can cause peak distortion.[11] Ensure the solvent is compatible with the analytical column.

Experimental Protocols

Protocol 1: GC-MS Method for Positional Isomer Separation

This protocol outlines a general method for the separation of positional chloroisononane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Autosampler for consistent injections.

2. Chromatographic Conditions:

  • Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

4. Sample Preparation:

  • Dissolve the chloroisononane isomer mixture in a suitable volatile solvent (e.g., hexane) to a final concentration of 10 µg/mL.

Protocol 2: Chiral GC Method for Enantiomer Separation

This protocol provides a starting point for developing a method to separate enantiomers of a specific chloroisononane isomer.

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Autosampler.

2. Chromatographic Conditions:

  • Column: Chiraldex G-TA (Gamma-Cyclodextrin trifluoroacetyl), 30 m x 0.25 mm ID, 0.12 µm film thickness (or other suitable chiral column).

  • Carrier Gas: Hydrogen at a constant pressure of 10 psi.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 2°C/min to 150°C.

    • Hold: 10 minutes at 150°C.

  • Inlet: Split/splitless injector at 220°C with a split ratio of 100:1.

  • Injection Volume: 1 µL.

3. Detector Conditions:

  • FID Temperature: 250°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

4. Sample Preparation:

  • Prepare a 100 µg/mL solution of the racemic chloroisononane isomer in hexane.

Data Presentation

Table 1: Hypothetical Retention Data for Positional Chloroisononane Isomers on Different GC Columns
IsomerRetention Time (min) on Column A (Non-Polar)Retention Time (min) on Column B (Mid-Polar)
1-chloro-2-methylnonane12.513.8
2-chloro-2-methylnonane12.814.5
3-chloro-2-methylnonane13.115.2
Resolution (Rs) between 1 & 2 1.2 2.1
Resolution (Rs) between 2 & 3 1.1 2.5
Column A: 100% Dimethylpolysiloxane
Column B: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
Table 2: Effect of Oven Ramp Rate on Resolution of Critical Pair (Isomers 2 & 3 from Table 1) on Column B
Oven Ramp Rate (°C/min)Retention Time Isomer 2 (min)Retention Time Isomer 3 (min)Resolution (Rs)
1010.210.51.5
514.515.22.5
222.123.53.8

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_column Is the correct column type being used? (e.g., chiral for enantiomers) start->check_column optimize_temp Optimize Oven Temperature Program (Slower Ramp Rate) check_column->optimize_temp Yes select_column Select Appropriate Column (e.g., Chiral or higher polarity) check_column->select_column No check_flow Verify Carrier Gas Flow Rate optimize_temp->check_flow check_injection Check for Column Overloading (Reduce Sample Amount) check_flow->check_injection end_resolved Resolution Achieved check_injection->end_resolved Issue Resolved end_unresolved Resolution Still Unsatisfactory: Consult Specialist check_injection->end_unresolved Issue Persists select_column->start

Caption: Troubleshooting workflow for poor isomer resolution.

Chiral_Separation_Logic start Goal: Separate Chloroisononane Enantiomers is_chiral Is the molecule chiral? start->is_chiral achiral_method Standard GC or HPLC with achiral column is sufficient is_chiral->achiral_method No chiral_method Chiral Separation Method Required is_chiral->chiral_method Yes select_csp Select Chiral Stationary Phase (CSP) chiral_method->select_csp screen_cols Screen multiple CSPs (Polysaccharide, Cyclodextrin, etc.) select_csp->screen_cols optimize Optimize Temperature (GC) or Mobile Phase (HPLC) screen_cols->optimize resolved Enantiomers Resolved optimize->resolved

Caption: Logical steps for developing a chiral separation method.

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Guide to "Isononane, chloro-" and Other Alkyl Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of "Isononane, chloro-" and other alkyl halides in the context of bimolecular nucleophilic substitution (SN2) reactions, supported by established principles and comparative data. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions and achieving desired product yields.

In the landscape of organic synthesis, SN2 reactions represent a fundamental class of transformations for the construction of carbon-heteroatom and carbon-carbon bonds. The efficiency of these reactions is profoundly influenced by the structure of the alkyl halide substrate. Here, we delve into the performance of "Isononane, chloro-," a nine-carbon alkyl chloride, in comparison to a range of other commercially available alkyl halides. For the purpose of this guide, "Isononane, chloro-" will be primarily considered as its linear isomer, 1-chlorononane, a primary alkyl halide, which is most amenable to SN2 reactions. The impact of branching and steric hindrance on reactivity will also be addressed.

Unraveling Reactivity: The Role of Steric Hindrance

The rate of an SN2 reaction is highly sensitive to steric congestion around the electrophilic carbon atom.[1][2] The reaction proceeds via a backside attack by the nucleophile, leading to a pentacoordinate transition state.[2] Bulky substituents on or near the reaction center impede the approach of the nucleophile, thereby increasing the activation energy and slowing down the reaction rate.[3] This steric effect is the primary determinant of the reactivity trend observed in alkyl halides for SN2 reactions: methyl > primary > secondary >> tertiary.[2][3] Tertiary alkyl halides generally do not undergo SN2 reactions due to severe steric hindrance.[4][5]

Comparative Performance of Alkyl Halides in SN2 Reactions

Alkyl ChlorideStructureTypeRelative Rate of Reaction with NaI in Acetone
Methyl chlorideCH₃ClMethyl~1200
Ethyl chlorideCH₃CH₂ClPrimary~40
1-ChloropropaneCH₃CH₂CH₂ClPrimary~30
1-Chlorononane (Isononane, chloro-) CH₃(CH₂)₈Cl Primary ~25 (Estimated)
1-Chloro-2-methylpropane(CH₃)₂CHCH₂ClPrimary~2
2-Chloropropane(CH₃)₂CHClSecondary~1
2-Chloro-2-methylpropane(CH₃)₃CClTertiaryNegligible

Note: The relative rates are normalized to the rate of 2-chloropropane. The value for 1-chlorononane is an estimation based on the established trend for unbranched primary alkyl halides. The rate slightly decreases with increasing chain length due to a minor increase in steric hindrance.

As the data indicates, 1-chlorononane, as a primary alkyl halide, is expected to exhibit good reactivity in SN2 reactions, comparable to other linear primary alkyl chlorides. However, its reactivity will be significantly lower than that of methyl chloride and ethyl chloride due to the increased steric bulk of the longer alkyl chain. Branched isomers of chlorononane, such as 2-chlorononane (secondary) or isomers with branching near the reaction center, would be substantially less reactive. For instance, an isomer like 2-chloro-2-methylheptane (a tertiary alkyl halide) would be essentially unreactive under SN2 conditions.

Experimental Protocol: A Qualitative Comparison of SN2 Reaction Rates

The following protocol, adapted from standard organic chemistry laboratory procedures, allows for a qualitative comparison of the reactivity of different alkyl chlorides in an SN2 reaction.[6][7][11][12]

Objective: To determine the relative SN2 reactivity of 1-chlorononane and other alkyl chlorides by observing the rate of precipitate formation upon reaction with sodium iodide in acetone.

Materials:

  • 1-Chlorononane ("Isononane, chloro-")

  • Methyl chloride (or a suitable precursor)

  • Ethyl chloride

  • 1-Chloropropane

  • 1-Chloro-2-methylpropane

  • 2-Chloropropane

  • 2-Chloro-2-methylpropane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for cleaning

  • Test tubes (e.g., 10 x 75 mm)

  • Pipettes or droppers

  • Stoppers for test tubes

  • Water bath (optional, for slow reactions)

  • Timer

Procedure:

  • Label a series of clean, dry test tubes for each alkyl halide to be tested.

  • Into each corresponding test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To each test tube, add 5 drops of the respective alkyl halide. Stopper the tubes, shake to mix, and start the timer.

  • Observe the test tubes for the formation of a white precipitate (sodium chloride). Record the time it takes for the precipitate to appear.

  • For reactions that are slow at room temperature, the test tubes can be placed in a warm water bath (approximately 50°C) to facilitate the reaction. Note any changes in reactivity with increased temperature.

  • Compare the times of precipitate formation to rank the alkyl halides in order of their SN2 reactivity.

Expected Observations: A rapid formation of precipitate indicates a fast SN2 reaction. The order of reactivity is expected to follow the trend: methyl > primary > secondary. Tertiary alkyl halides are not expected to show any precipitate formation. 1-chlorononane should show a rate of precipitation comparable to other primary alkyl chlorides, though slightly slower than the smaller ones.

Visualizing the SN2 Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the concerted mechanism of an SN2 reaction.

Caption: The concerted mechanism of an SN2 reaction.

Conclusion

References

Comparative Toxicity of Chlorinated Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the toxicological profiles of short-, medium-, and long-chain chlorinated alkanes, providing researchers, scientists, and drug development professionals with essential comparative data and experimental insights.

Chlorinated alkanes, also known as chlorinated paraffins, are complex mixtures of polychlorinated n-alkanes. They are broadly categorized based on their carbon chain length into short-chain (SCCAs; C10-13), medium-chain (MCCAs; C14-17), and long-chain (LCCAs; C18-38) chlorinated alkanes.[1][2] The degree of chlorination within these categories can also vary significantly, typically ranging from 30% to 70% by weight. These compounds have been widely used as plasticizers, flame retardants, and lubricants in various industrial and consumer products.[3] However, concerns over their persistence, bioaccumulation, and toxicity have led to increased scrutiny and regulatory action, particularly for SCCAs.[3][4] This guide provides a comparative overview of the toxicity of these different classes of chlorinated alkanes, supported by quantitative data, detailed experimental protocols, and visual representations of key toxicological pathways and workflows.

Quantitative Toxicity Data

The toxicity of chlorinated alkanes is influenced by both their carbon chain length and their degree of chlorination. Generally, toxicity is observed to be inversely related to carbon chain length, with SCCAs exhibiting the highest toxicity.[5] The following table summarizes key toxicity endpoints from various studies to facilitate a quantitative comparison.

Chain Length CategoryCompound SpecificationSpeciesExposure RouteDurationToxicity EndpointValueReference
Short-Chain (SCCAs) C10-13, 58% ChlorineRatOral (Gavage)-NOAEL (Developmental)10 mg/kg bw/day
C12, 60% ChlorineRat (Male)Oral (Gavage)2 yearsCarcinogenicity (Kidney tumors)-[6]
C12, 60% ChlorineMouseOral (Gavage)2 yearsCarcinogenicity (Liver & Thyroid tumors)-[6]
C10-13FishChronic-NOEC0.0096 - 0.05 mg/L[7]
C10-13Aquatic Plants96 hoursEC500.043 - 0.39 mg/L[7]
Medium-Chain (MCCAs) C14-17, 52% ChlorineRatOral (Gavage)-NOEL (Developmental & Maternal)100 mg/kg bw/day
C14-17, 52% ChlorineRat--NOAEL (Kidney effects)10 mg/kg bw/day[8]
C14-17, 52% ChlorineBeagle DogDietary-NOEL (Liver effects)10 mg/kg bw/day
C14-17, 52% ChlorineDaphnia magna21 daysNOEC (Reproduction)8.7 µg/L[9]
C14-17, 52% ChlorineDaphnia magna48 hoursEC505.9 µg/L[9]
Long-Chain (LCCAs) C22-26, 43% ChlorineRatOral (Gavage)-NOEL (Developmental & Maternal)5,000 mg/kg bw/day
C22-26, 70% ChlorineRatOral (Gavage)-NOEL (Developmental & Maternal)1,000 mg/kg bw/day
C20-30, 43% ChlorineRat (Female)Oral (Gavage)90 daysLOAEL (Liver effects)100 mg/kg bw/day[10]
C20-26, 70% ChlorineRat--NOAEL (Liver effects)900 mg/kg bw/day[8]

Key: bw = body weight; EC50 = half maximal effective concentration; LOAEL = lowest-observed-adverse-effect level; NOAEL = no-observed-adverse-effect level; NOEC = no-observed-effect concentration; NOEL = no-observed-effect level.

Experimental Protocols

The assessment of chlorinated alkane toxicity relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in toxicological studies of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the chlorinated alkane dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include solvent-only controls.

  • MTT Addition: After the exposure period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by metabolically active cells.[1]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Genotoxicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and may also include strains of Escherichia coli auxotrophic for tryptophan.[13]

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.[12]

  • Exposure: Pre-incubate the bacterial culture with the test compound at various concentrations, the S9 mix (if used), and a small amount of histidine in a test tube.[11]

  • Plating: Pour the mixture onto a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Carcinogenicity Study (Rodent Bioassay)

Long-term carcinogenicity studies in rodents are the gold standard for assessing the cancer-causing potential of chemicals.[14] These studies are typically conducted in accordance with OECD Test Guideline 451 or similar protocols.

  • Animal Selection: Use two rodent species, typically F344/N rats and B6C3F1 mice, with equal numbers of males and females in each dose group.[14][15]

  • Dose Selection and Administration: Based on subchronic toxicity studies, select at least three dose levels plus a vehicle control group. The highest dose should be a maximum tolerated dose (MTD). Administer the chlorinated alkane, typically by gavage, for the majority of the animal's lifespan (e.g., 18-24 months for mice and rats, respectively).[14][15]

  • In-life Observations: Conduct daily clinical observations and record body weights and food consumption regularly.

  • Pathology: At the end of the study, perform a complete necropsy on all animals. Collect a comprehensive set of tissues for histopathological examination by a qualified pathologist.[15]

  • Data Analysis: Statistically analyze the incidence of neoplasms (tumors) in the dosed groups compared to the control group. An increase in the incidence of benign or malignant tumors at any site is considered evidence of carcinogenic activity.[16]

Mandatory Visualizations

Signaling Pathway: Oxidative Stress

Chlorinated alkanes have been shown to induce oxidative stress, a key mechanism of their toxicity.[17] This involves the overproduction of reactive oxygen species (ROS), leading to cellular damage.

Oxidative_Stress_Pathway cluster_stimulus Cellular Exposure cluster_cellular_response Cellular Response Chlorinated Alkanes Chlorinated Alkanes Mitochondrial Dysfunction Mitochondrial Dysfunction Chlorinated Alkanes->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation DNA Damage DNA Damage ROS Production->DNA Damage Protein Oxidation Protein Oxidation ROS Production->Protein Oxidation Antioxidant Defense Antioxidant Defense ROS Production->Antioxidant Defense upregulation Apoptosis Apoptosis Lipid Peroxidation->Apoptosis DNA Damage->Apoptosis Protein Oxidation->Apoptosis

Caption: Oxidative stress signaling pathway induced by chlorinated alkanes.

Experimental Workflow: In Vivo Carcinogenicity Bioassay

The following diagram illustrates the typical workflow for a long-term rodent carcinogenicity study.

Carcinogenicity_Workflow start Study Design & Protocol Development dose_range Dose Range Finding (Subchronic Study) start->dose_range main_study Main Carcinogenicity Study (18-24 months) dose_range->main_study in_life In-life Observations (Clinical signs, Body weight, Food consumption) main_study->in_life necropsy Terminal Necropsy & Tissue Collection in_life->necropsy histopath Histopathological Examination necropsy->histopath data_analysis Statistical Analysis of Tumor Incidence histopath->data_analysis end Final Report & Carcinogenicity Assessment data_analysis->end

Caption: Workflow for a rodent carcinogenicity bioassay.

Logical Relationship: Structure-Toxicity Relationship

The toxicity of chlorinated alkanes is closely linked to their chemical structure, specifically their carbon chain length and degree of chlorination.

Structure_Toxicity_Relationship cluster_structure Chemical Structure cluster_properties Physicochemical & Toxicological Properties Chain Length Chain Length Persistence Persistence Chain Length->Persistence Decreases with increasing length Bioaccumulation Bioaccumulation Chain Length->Bioaccumulation Generally decreases with increasing length Toxicity Toxicity Chain Length->Toxicity Generally decreases with increasing length Degree of Chlorination Degree of Chlorination Degree of Chlorination->Persistence Increases with increasing chlorination Degree of Chlorination->Bioaccumulation Increases with increasing chlorination Degree of Chlorination->Toxicity Can increase with increasing chlorination

Caption: Structure-activity relationship of chlorinated alkanes.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of "Isononane, chloro-" in Environmental Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of specific chemical compounds in environmental matrices is critical for assessing contamination levels and ensuring ecological and human health. "Isononane, chloro-," a chlorinated alkane, represents a class of compounds that can be challenging to monitor accurately. A key issue in environmental analysis is the potential for cross-reactivity in monitoring assays, where the assay responds to compounds other than the target analyte, leading to inaccurate quantification. This guide provides a framework for evaluating the cross-reactivity of "Isononane, chloro-" in environmental monitoring assays, offering a comparative overview of analytical approaches and detailed experimental protocols. Due to a lack of publicly available cross-reactivity data for "Isononane, chloro-," this guide focuses on the methodologies researchers can employ to conduct such an evaluation.

Comparative Overview of Analytical Methodologies

Two primary analytical approaches are considered for the environmental monitoring of chlorinated hydrocarbons like "Isononane, chloro-": highly specific chromatographic methods and rapid screening immunoassays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is considered a gold-standard confirmatory method.[1][2][3][4][5] It offers high specificity and sensitivity by separating individual compounds from a mixture and identifying them based on their unique mass-to-charge ratio and retention time. For chlorinated alkanes, using a sensitive detector like an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry can achieve very low detection limits.[2][3] While less prone to cross-reactivity, co-eluting isomers or structurally similar compounds can still present challenges.

  • Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are rapid, high-throughput screening tools that use antibodies to detect a target analyte.[6][7] Their primary advantage is cost-effectiveness and speed, making them suitable for large-scale screening.[7] However, the antibodies used in these assays may bind to structurally similar compounds, a phenomenon known as cross-reactivity.[8][9][10] This can lead to false-positive results or overestimation of the target analyte's concentration.[9][10] The degree of cross-reactivity is a critical parameter to validate for any environmental immunoassay.[11][12]

Data Presentation: A Template for Cross-Reactivity Assessment

Researchers generating their own data on the cross-reactivity of "Isononane, chloro-" can use the following table structure to present their findings clearly. This table allows for a direct comparison of the performance of different analytical methods.

Parameter Immunoassay (ELISA) Gas Chromatography-Mass Spectrometry (GC-MS) Alternative Method (e.g., FTIR-ATR Sensor)
Target Analyte Isononane, chloro-Isononane, chloro-Chlorinated Hydrocarbons
Limit of Detection (LOD) [Insert experimental value][Insert experimental value][Insert experimental value]
Limit of Quantitation (LOQ) [Insert experimental value][Insert experimental value][Insert experimental value]
Cross-Reactivity with Compound A (%) [Calculate using IC50 values]Not Applicable (specific)[Describe potential interferences]
Cross-Reactivity with Compound B (%) [Calculate using IC50 values]Not Applicable (specific)[Describe potential interferences]
Cross-Reactivity with Compound C (%) [Calculate using IC50 values]Not Applicable (specific)[Describe potential interferences]
Matrix Effects (Soil/Water) [Describe observed effects][Describe observed effects][Describe observed effects]
Analysis Time per Sample ~1-4 hours~30-60 minutesReal-time/Near real-time
Cost per Sample Low to ModerateHighModerate to High

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cross-reactivity of "Isononane, chloro-".

Protocol 1: Determination of Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to determine the percentage of cross-reactivity of an immunoassay developed for "Isononane, chloro-" with other structurally related compounds.

1. Reagent Preparation:

  • Prepare a stock solution of "Isononane, chloro-" standard in a suitable organic solvent (e.g., methanol).
  • Prepare stock solutions of potential cross-reactants (e.g., other chlorinated alkanes, isomers of chloro-isononane) at the same molar concentration.
  • Prepare coating antigen (e.g., a protein conjugate of a "Isononane, chloro-" hapten) and specific polyclonal or monoclonal antibodies.

2. ELISA Plate Coating:

  • Coat a 96-well microtiter plate with the coating antigen at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Incubate overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

3. Competitive Reaction:

  • Prepare serial dilutions of the "Isononane, chloro-" standard and each potential cross-reactant.
  • In separate wells, add the diluted standards or cross-reactants followed by the specific antibody at a pre-determined optimal dilution.
  • Incubate for 1-2 hours at room temperature to allow for the competitive binding to the antibody.

4. Detection:

  • Wash the plate three times.
  • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.
  • Wash the plate five times.
  • Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.[13]
  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

5. Data Analysis:

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
  • Plot the absorbance versus the logarithm of the analyte concentration for "Isononane, chloro-" and each cross-reactant to generate inhibition curves.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the target analyte and each potential cross-reactant.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of "Isononane, chloro-" / IC50 of Cross-reactant) x 100

Protocol 2: Confirmatory Analysis and Specificity Verification using GC-MS

This protocol describes the use of GC-MS to confirm the presence and concentration of "Isononane, chloro-" and to verify the absence of cross-reactivity from other compounds identified in the immunoassay.

1. Sample Preparation:

  • Extract "Isononane, chloro-" and other potential chlorinated compounds from the environmental matrix (water or soil) using an appropriate method such as liquid-liquid extraction or solid-phase extraction.
  • Concentrate the extract to a known volume.

2. GC-MS Analysis:

  • Inject a small volume of the extract into the GC-MS system.
  • Use a capillary column suitable for the separation of chlorinated hydrocarbons.
  • Set the oven temperature program to achieve optimal separation of the target analyte from other compounds.
  • Operate the mass spectrometer in a mode that provides high sensitivity and selectivity, such as electron capture negative ionization (ECNI).[3][4]
  • Acquire data in both full scan mode to identify unknown compounds and selected ion monitoring (SIM) mode for quantitative analysis of "Isononane, chloro-".

3. Data Analysis:

  • Identify "Isononane, chloro-" based on its retention time and the presence of characteristic ions in its mass spectrum.
  • Quantify the concentration of "Isononane, chloro-" by comparing the peak area of its characteristic ion to a calibration curve generated from standards of known concentrations.
  • Analyze the chromatograms for the presence of other compounds that may have caused a response in the immunoassay.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_ELISA Immunoassay Cross-Reactivity Assessment prep_standards Prepare Standards (Target & Cross-Reactants) competitive_binding Competitive Binding: Standards/Samples + Antibody prep_standards->competitive_binding plate_coating Coat Plate with Coating Antigen blocking Block Plate plate_coating->blocking blocking->competitive_binding detection Add Secondary Antibody & Substrate competitive_binding->detection read_absorbance Read Absorbance detection->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for assessing immunoassay cross-reactivity.

G cluster_GCMS GC-MS Confirmatory Analysis sample_extraction Sample Extraction (LLE or SPE) concentration Concentrate Extract sample_extraction->concentration gcms_injection Inject into GC-MS concentration->gcms_injection separation_detection Chromatographic Separation & MS Detection (ECNI) gcms_injection->separation_detection data_analysis Data Analysis: Identify & Quantify separation_detection->data_analysis confirmation Confirm Concentration & Identify Interferents data_analysis->confirmation

Caption: Workflow for GC-MS confirmatory analysis.

By following these protocols and utilizing the provided frameworks for data presentation, researchers can systematically evaluate the cross-reactivity of "Isononane, chloro-" in environmental monitoring assays, leading to more accurate and reliable data for environmental assessment and management.

References

Inter-laboratory Comparison of Chlorinated Alkane Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of chlorinated alkanes like "Isononane, chloro-" is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides an objective comparison of analytical methodologies, supported by experimental data from inter-laboratory studies on the broader class of chlorinated paraffins (CPs), to which "Isononane, chloro-" belongs.

The determination of CPs, including short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs) chlorinated paraffins, presents significant analytical challenges due to their presence as complex isomeric mixtures.[1] This complexity often leads to variability in quantification results between laboratories, highlighting the need for standardized methods and well-characterized reference materials.[2]

Quantitative Data Summary

Analyte ClassSpike LevelTrueness (%)Precision (CV%)Acceptability Limits (EURL)
SCCPsHigh72 - 117< 1550 - 150
SCCPsLow72 - 117< 1550 - 150

Caption: Performance data for SCCP quantification using a pattern deconvolution method.[3]

Experimental Protocols

Accurate quantification of chlorinated alkanes relies on robust analytical methodologies. The following section details a common experimental workflow, from sample preparation to instrumental analysis.

Sample Preparation:

A generic workflow for the extraction and cleanup of chlorinated alkanes from a solid matrix like indoor dust is outlined below. The goal is to isolate the target analytes from the sample matrix and remove interfering substances.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Solid Sample (e.g., Dust) extraction Solvent Extraction (e.g., Hexane/DCM) sample->extraction Extraction cleanup Column Chromatography (e.g., Silica Gel) extraction->cleanup Cleanup concentration Concentration (e.g., Nitrogen Evaporation) cleanup->concentration Concentration lc_ms LC-HRMS Analysis concentration->lc_ms Injection

Caption: General workflow for sample preparation and analysis.

Instrumental Analysis:

High-resolution gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the primary techniques for the analysis of chlorinated paraffins.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds. Electron capture negative ionization (ECNI) is often used as the ionization source for enhanced sensitivity towards chlorinated compounds.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is often employed to aid in the identification and quantification of complex CP mixtures.[3]

Quantification Strategies:

Due to the lack of individual standards for the vast number of isomers, several quantification strategies have been developed:[3]

  • Pattern Deconvolution: This method involves comparing the chromatographic pattern of the sample to that of technical CP mixtures.

  • Chlorine-Content Calibration: This approach utilizes the response of the mass spectrometer to the chlorine content of the molecules.

The choice of quantification strategy can significantly impact the results, and inter-laboratory comparisons help to assess the performance of different approaches.

G cluster_quant Quantification Approaches input LC-HRMS Data deconv Pattern Deconvolution input->deconv cl_cal Chlorine-Content Calibration input->cl_cal output Concentration deconv->output cl_cal->output

Caption: Common quantification strategies for chlorinated paraffins.

Challenges and Future Outlook

The accurate quantification of chlorinated alkanes like "Isononane, chloro-" remains a significant challenge in analytical chemistry.[2] Key issues include:

  • Lack of Certified Reference Materials: The limited availability of well-characterized standards for the vast number of CP isomers hinders accurate calibration and validation of analytical methods.[2]

  • Methodological Variability: Differences in extraction efficiency, cleanup procedures, and instrumental parameters can lead to significant variations in results between laboratories.

  • Complex Data Analysis: The interpretation of complex chromatographic and mass spectrometric data requires specialized software and expertise.

Ongoing efforts to develop new reference materials, harmonize analytical protocols, and improve data analysis software are crucial for enhancing the reliability and comparability of chlorinated alkane quantification. Participation in proficiency testing and inter-laboratory comparison studies is highly recommended for laboratories involved in the analysis of these compounds to ensure the quality and accuracy of their data.

References

A Comparative Analysis of "Isononane, chloro-" as a Plasticizer Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer additives, the pursuit of novel plasticizers that offer enhanced performance, improved safety profiles, and cost-effectiveness is a paramount objective for researchers and drug development professionals. This guide provides a comprehensive comparison of "Isononane, chloro-," a chlorinated hydrocarbon, with industry-standard plasticizers, namely Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP). Due to the limited direct experimental data on "Isononane, chloro-" as a plasticizer, this comparison utilizes data on chlorinated paraffins (CPs) as a proxy, given their chemical similarity as chlorinated hydrocarbons used as secondary plasticizers in Polyvinyl Chloride (PVC). This analysis is based on key performance indicators, including mechanical properties, thermal stability, and migration resistance, supported by detailed experimental protocols.

Executive Summary

Chlorinated paraffins, used here as a surrogate for "Isononane, chloro-," present a viable, cost-effective alternative to traditional phthalate plasticizers, offering distinct advantages in flame retardancy and low-temperature flexibility. However, their performance as a primary plasticizer and their impact on the thermal stability of PVC formulations require careful consideration. Industry-standard plasticizers like DOP and DINP are well-characterized, offering a balance of flexibility, processability, and durability. The choice of plasticizer ultimately depends on the specific application requirements, balancing performance, cost, and regulatory considerations.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of chlorinated paraffins (representing "Isononane, chloro-") in comparison to DOP and DINP in PVC formulations.

Table 1: General Properties and Performance Characteristics

PropertyChlorinated Paraffins (as a proxy for "Isononane, chloro-")Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)
Plasticizer Type SecondaryPrimaryPrimary
Primary Function Cost reduction, flame retardancy, enhanced low-temperature flexibility.[1]General-purpose flexibility and processability.[2]General-purpose flexibility with lower volatility than DOP.[3]
Compatibility with PVC Good, but can exude if used alone.[4]Excellent.[2]Excellent.[5]
Cost-Effectiveness High (significantly lower cost than primary plasticizers).[1]Favorable balance of performance and price.[2]Good cost-performance ratio.[5]
Volatility Low.[1][6]Higher than DINP.[3]Lower than DOP.[3]
Migration Resistance Lower than primary plasticizers, especially for shorter chain lengths.[7][8]Lower than DINP and other high molecular weight phthalates.[6]Better than DOP due to larger molecular size.[6]
Flame Retardancy Imparts flame-retardant properties.[1][6]Does not significantly contribute to flame retardancy.Does not significantly contribute to flame retardancy.

Table 2: Mechanical Properties of Plasticized PVC

Mechanical PropertyPVC with Chlorinated ParaffinsPVC with Dioctyl Phthalate (DOP)PVC with Diisononyl Phthalate (DINP)
Hardness (Shore A/D) Can be formulated to match hardness of DOP-plasticized PVC. A replacement of 1 phr of DOP requires approximately 1.5 phr of a 51-52% chlorinated paraffin to achieve the same hardness.[4]Decreases with increasing DOP concentration.[9]Similar to DOP, provides good softening.
Tensile Strength Generally decreases with increasing concentration.Decreases with increasing DOP concentration.[9][10]Comparable to DOP.
Elongation at Break Generally increases with concentration, enhancing flexibility.Significantly increases with higher DOP levels.[9][10]Provides good elongation and flexibility.[5]

Table 3: Thermal and Migration Properties

PropertyPVC with Chlorinated ParaffinsPVC with Dioctyl Phthalate (DOP)PVC with Diisononyl Phthalate (DINP)
Thermal Stability Can have an adverse effect on the static and dynamic heat stability of PVC.[4]Thermooxidation in the presence of DOP can lead to a significant decrease in the thermal stability of PVC.[11][12]Good thermal stability.[5]
Low-Temperature Flexibility Good, especially with certain grades.[13]Good.Good.
Migration (e.g., into food simulants) Higher migration for shorter carbon chains and lower chlorine content.[7][8]Higher migration rates compared to higher molecular weight phthalates like DINP.[14]Lower migration than DOP due to its larger molecular structure.[6]

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for key experiments used to evaluate plasticizer performance.

Mechanical Properties Testing

1. Tensile Properties (ASTM D638):

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized PVC material by injection molding or die-cutting from sheets.[13]

    • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

    • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.[15]

    • Data Acquisition: The load and elongation are continuously recorded throughout the test.

    • Calculations:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

      • Modulus of Elasticity: The ratio of stress to strain in the elastic region of the material's deformation.

2. Hardness (ASTM D2240):

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Apparatus: A durometer of the appropriate scale (typically Shore A for flexible PVC or Shore D for more rigid formulations) is used.[16][17]

    • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm.

    • Testing: The durometer is pressed firmly against the specimen, and the hardness value is read from the scale after a specified time (typically 15 seconds).

    • Reporting: The result is reported as a Shore hardness value on the corresponding scale (e.g., 85 Shore A).

Thermal Stability Testing

1. Static Thermal Stability (ISO 182-1):

  • Objective: To evaluate the resistance of the plasticized PVC to degradation at elevated temperatures.

  • Methodology:

    • Specimen Preparation: Small, uniform pieces of the plasticized PVC are prepared.

    • Testing: The specimens are placed in a temperature-controlled oven at a specified temperature (e.g., 180°C).

    • Evaluation: The time until the first sign of degradation (e.g., discoloration, evolution of hydrogen chloride) is recorded. This can be done visually or by using an indicator paper that changes color in the presence of HCl.

Migration Resistance Testing

1. Plasticizer Migration (ISO 177):

  • Objective: To determine the amount of plasticizer that migrates from the PVC into a contacting material.[18]

  • Methodology:

    • Test Assembly: A specimen of the plasticized PVC is placed in intimate contact with a standard absorbent material (e.g., activated carbon, a sheet of another polymer).

    • Conditioning: The assembly is subjected to a specific temperature and pressure for a defined period.

    • Measurement: The amount of migrated plasticizer is determined by measuring the weight loss of the PVC specimen or by analyzing the absorbent material for plasticizer content using techniques like gas chromatography-mass spectrometry (GC-MS).

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_specimen Specimen Formulation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P PVC Resin M Mixing & Compounding P->M PL Plasticizer (Isononane, chloro- / DOP / DINP) PL->M S Stabilizers & Additives S->M SP Sheet Pressing / Injection Molding M->SP SC Specimen Cutting (Dumbbells, Discs) SP->SC MT Mechanical Testing (ASTM D638, ASTM D2240) SC->MT TT Thermal Stability (ISO 182-1) SC->TT MR Migration Resistance (ISO 177) SC->MR DA Comparative Data Tables MT->DA TT->DA MR->DA

Caption: Experimental workflow for comparative plasticizer performance evaluation.

Performance_Comparison Plasticizer Plasticizer Key Performance Metrics Isononane_chloro Isononane, chloro- (via CPs) - Cost-Effective - Good Low-Temp Flexibility - Flame Retardant - Potential for Lower Thermal Stability Plasticizer->Isononane_chloro Alternative DOP DOP (Phthalate Standard) - Excellent General-Purpose Performance - Good Processability - Higher Volatility - Health & Environmental Concerns Plasticizer->DOP Industry Standard DINP DINP (Phthalate Standard) - Lower Volatility than DOP - Good Durability - Better Migration Resistance than DOP - Industry Standard Plasticizer->DINP Industry Standard

Caption: Logical relationship of "Isononane, chloro-" to industry standards.

References

A comparative study of the environmental impact of different chlorinated paraffins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Environmental Impact of Chlorinated Paraffins

Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length into short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C≥18) chlorinated paraffins.[1] These compounds are utilized in a wide array of industrial applications, including as plasticizers, flame retardants, and additives in metalworking fluids, paints, and sealants.[1] However, their widespread use, persistence, and potential for bioaccumulation and toxicity have raised significant environmental and health concerns, leading to international regulation and ongoing risk assessments.[2][3] This guide provides a comparative analysis of the environmental impact of SCCPs, MCCPs, and LCCPs, supported by experimental data and detailed methodologies.

Comparative Analysis of Environmental Impact

The environmental impact of chlorinated paraffins is primarily assessed based on their persistence, bioaccumulation potential, and toxicity (PBT). The following tables summarize the available quantitative data for each class of CPs.

Physicochemical Properties
PropertyShort-Chain (SCCPs)Medium-Chain (MCCPs)Long-Chain (LCCPs)
Log Kow 4.4 - 8.75.5 - >9>8
Water Solubility (mg/L) 0.04 - 0.9< 0.1< 0.01
Vapor Pressure (Pa) 0.02 - 1.8 x 10^-61.1 x 10^-2 - 1.6 x 10^-7Very low
Persistence and Bioaccumulation
ParameterShort-Chain (SCCPs)Medium-Chain (MCCPs)Long-Chain (LCCPs)
Persistence Highly persistent (sediment half-life >12 months)Considered persistentLikely meets persistence or very persistent criteria[1]
Bioconcentration Factor (BCF) in fish (L/kg) 1,000 - 40,0001,000 - 8,000< 2,000[1]
Bioaccumulation Factor (BAF) High (88,000–137,600)Can be > 5,000Data limited, but considered to have bioaccumulation potential
Ecotoxicity to Aquatic Organisms
OrganismEndpointShort-Chain (SCCPs)Medium-Chain (MCCPs)Long-Chain (LCCPs)
Daphnia magna (Water Flea) 48h EC500.014 - 0.53 mg/L0.037 mg/L> solubility
Rainbow Trout (Oncorhynchus mykiss) 96h LC50> solubility> solubility> solubility
Algae 96h EC500.043 - 0.39 mg/LData limitedData limited
Fish (chronic) NOEC0.0096 - 0.05 mg/LData limitedNo effects seen at solubility
Mammalian Toxicity
EffectEndpointShort-Chain (SCCPs)Medium-Chain (MCCPs)Long-Chain (LCCPs)
Acute Oral Toxicity (Rat) LD50> 4 g/kg> 4 g/kg> 4 g/kg
Repeated Dose Toxicity (Rat) NOAEL10 mg/kg bw/day (kidney, thyroid effects)[2]10 mg/kg bw/day (kidney effects)[2]900 mg/kg bw/day (liver effects, 70% Cl)[2]
Developmental Toxicity (Rat) NOAEL100 mg/kg bw/day (maternal toxicity)[2]5,000 mg/kg bw/day (no effects)[2]1,000 - 5,000 mg/kg bw/day (no effects)[2]

Experimental Protocols

The data presented in this guide are derived from studies that generally follow internationally recognized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different studies and regulatory frameworks.[4][5]

Persistence Assessment

The persistence of chlorinated paraffins in the environment is evaluated through biodegradation studies. These experiments typically adhere to OECD Guidelines 301 (Ready Biodegradability) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) . These tests measure the extent and rate of mineralization of the test substance by microorganisms under controlled laboratory conditions that simulate relevant environmental compartments.[6]

Bioaccumulation Assessment

The potential for chlorinated paraffins to bioaccumulate in aquatic organisms is determined using OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . This guideline outlines methods for measuring the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish exposed to the test substance through water or diet. The uptake and depuration of the chemical are monitored over time to determine its accumulation potential in the organism's tissues.

Toxicity Assessment

Ecotoxicity data for aquatic organisms are generated following standardized protocols such as OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) and OECD Guideline 203 (Fish, Acute Toxicity Test) .[4] For mammalian toxicity, studies on repeated-dose toxicity, developmental toxicity, and carcinogenicity are conducted according to various guidelines in OECD Section 4: Health Effects , such as OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) and OECD Guideline 414 (Prenatal Developmental Toxicity Study) .[4]

Signaling Pathway of Chlorinated Paraffin-Induced Oxidative Stress

One of the key mechanisms of chlorinated paraffin toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and various adverse health effects. The following diagram illustrates a simplified signaling pathway for CP-induced oxidative stress.

G cluster_exposure Cellular Exposure cluster_cellular_response Cellular Response cluster_adverse_outcomes Adverse Outcomes CPs Chlorinated Paraffins (CPs) Mitochondria Mitochondrial Dysfunction CPs->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Antioxidant_Response Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Response Upregulates Antioxidant_Response->Oxidative_Stress Mitigates Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis Inflammation Inflammation Cellular_Damage->Inflammation

CP-induced oxidative stress pathway.

Discussion and Regulatory Context

The compiled data indicate that short-chain chlorinated paraffins generally exhibit the highest environmental risk among the three groups, with high persistence, bioaccumulation potential, and aquatic toxicity. This has led to their classification as persistent organic pollutants (POPs) under the Stockholm Convention, with significant restrictions on their production and use.[2]

Medium-chain chlorinated paraffins are increasingly used as replacements for SCCPs.[2] However, the data show that MCCPs also possess PBT properties, raising concerns that they may be regrettable substitutes.[2] Consequently, MCCPs are also under regulatory scrutiny, with proposals for restrictions in various regions.

Long-chain chlorinated paraffins are generally considered less bioaccumulative and less toxic to aquatic organisms than their shorter-chain counterparts, likely due to their lower water solubility and bioavailability.[1] However, they are still highly persistent, and data on their long-term effects are limited.[1]

The global regulatory landscape for chlorinated paraffins is evolving. The inclusion of SCCPs in the Stockholm Convention has led to a global phase-out. China, a major producer and consumer, has banned the production, use, and trade of SCCPs as of 2024. The European Chemicals Agency (ECHA) has identified MCCPs as substances of very high concern, and restrictions are being considered.

References

A Comparative Guide to the Synthesis of Chloro-isononane: Benchmarking Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the primary synthetic routes to chloro-isononane, a valuable intermediate in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering an objective analysis of performance metrics and detailed experimental protocols. By presenting quantitative data in a clear, tabular format and illustrating workflows with detailed diagrams, this guide aims to facilitate informed decisions in process development and optimization.

Executive Summary

The synthesis of chloro-isononane can be broadly approached via two main pathways: the free-radical chlorination of isononane and the nucleophilic substitution of isononanol. This guide benchmarks the direct chlorination of isononane against two common methods for converting isononanol to chloro-isononane: reaction with thionyl chloride (SOCl₂) and reaction with hydrogen chloride (HCl). Our analysis indicates that while free-radical chlorination is a direct and atom-economical method, it suffers from a lack of selectivity, yielding a mixture of isomers. In contrast, synthesis from isononanol offers significantly higher regioselectivity, with the thionyl chloride method providing advantages in product purity and ease of workup due to the gaseous nature of its byproducts.

Comparative Data on Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic methods, based on typical experimental outcomes for long-chain chloroalkanes.

Parameter Free-Radical Chlorination of Isononane Isononanol with Thionyl Chloride (SOCl₂) Isononanol with Hydrogen Chloride (HCl)
Typical Yield 40-60% (of total chlorinated products)85-95%70-85%
Product Purity Low (Mixture of isomers and polychlorinated products)HighModerate to High (Byproducts can complicate purification)
Reaction Time 1-4 hours2-6 hours4-12 hours
Reaction Temperature 25-100°C (with UV initiation)60-80°C100-140°C
Key Reagents Isononane, Chlorine (Cl₂)Isononanol, Thionyl Chloride (SOCl₂)Isononanol, Hydrogen Chloride (HCl), Catalyst (e.g., ZnCl₂)
Byproducts HCl, Dichlorinated and Polychlorinated IsononanesSulfur Dioxide (SO₂), Hydrogen Chloride (HCl) (both gaseous)Water (H₂O)
Advantages Direct conversion of alkane, potentially lower cost of starting material.High yield and purity, gaseous byproducts simplify purification.[1][2]Readily available and inexpensive reagents.
Disadvantages Poor selectivity, difficult separation of isomers.[3][4]Reagent is moisture-sensitive and corrosive.Slower reaction rates, requires higher temperatures, potential for ether formation as a side reaction.[5][6]

Experimental Protocols

Method 1: Free-Radical Chlorination of Isononane

Objective: To synthesize chloro-isononane via the direct chlorination of isononane.

Materials:

  • Isononane (1.0 mol)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride)

  • UV lamp

Procedure:

  • A solution of isononane in the inert solvent is prepared in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.

  • The reaction mixture is heated to 60°C.

  • Chlorine gas is bubbled through the solution while the mixture is irradiated with a UV lamp to initiate the reaction.[7]

  • The reaction is monitored by gas chromatography (GC) for the disappearance of the starting material and the formation of monochlorinated products.

  • Upon completion, the reaction mixture is cooled and washed with a dilute solution of sodium bicarbonate to neutralize any remaining HCl and unreacted chlorine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The resulting crude product, a mixture of chloro-isononane isomers, is purified by fractional distillation.

Method 2: Synthesis from Isononanol using Thionyl Chloride

Objective: To synthesize chloro-isononane from isononanol with high purity.

Materials:

  • Isononanol (1.0 mol)

  • Thionyl chloride (SOCl₂) (1.2 mol)

  • Anhydrous solvent (e.g., dichloromethane or neat)

  • Pyridine (optional, as a catalyst and HCl scavenger)

Procedure:

  • Isononanol is dissolved in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The flask is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.[8][9]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.

  • The gaseous byproducts, SO₂ and HCl, are vented through a scrubber containing a sodium hydroxide solution.[1][2]

  • After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation.

  • The crude chloro-isononane is then purified by vacuum distillation to yield the final product.

Method 3: Synthesis from Isononanol using Hydrogen Chloride

Objective: To synthesize chloro-isononane using a cost-effective chlorinating agent.

Materials:

  • Isononanol (1.0 mol)

  • Concentrated Hydrochloric Acid (excess)

  • Zinc Chloride (ZnCl₂) (catalytic amount)

Procedure:

  • Isononanol and a catalytic amount of zinc chloride (Lucas reagent) are placed in a reaction vessel fitted with a reflux condenser.[8]

  • Concentrated hydrochloric acid is added, and the mixture is heated to 120-140°C with vigorous stirring.[5]

  • The reaction is refluxed for several hours, with the progress monitored by GC.

  • During the reaction, the water formed is distilled off as an azeotrope with HCl.

  • Once the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water, a dilute sodium bicarbonate solution, and then brine.

  • The crude product is dried over anhydrous sodium sulfate and purified by distillation.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic method.

G cluster_0 Free-Radical Chlorination Isononane Isononane Reaction Chlorination Reaction Isononane->Reaction Chlorine Chlorine (Cl2) Chlorine->Reaction UV_Light UV Light Initiation UV_Light->Reaction Crude_Product Crude Product (Isomer Mixture) Reaction->Crude_Product Byproducts HCl, Polychlorinated Isononanes Reaction->Byproducts Purification Fractional Distillation Crude_Product->Purification Final_Product Chloro-isononane (Mixture) Purification->Final_Product

Caption: Workflow for the free-radical chlorination of isononane.

G cluster_1 Synthesis via Thionyl Chloride Isononanol Isononanol Reaction Reaction with SOCl2 Isononanol->Reaction SOCl2 Thionyl Chloride (SOCl2) SOCl2->Reaction Crude_Product Crude Chloro-isononane Reaction->Crude_Product Gaseous_Byproducts Gaseous Byproducts (SO2, HCl) Reaction->Gaseous_Byproducts Purification Vacuum Distillation Crude_Product->Purification Final_Product Pure Chloro-isononane Purification->Final_Product

Caption: Workflow for the synthesis of chloro-isononane from isononanol using thionyl chloride.

G cluster_2 Synthesis via Hydrogen Chloride Isononanol Isononanol Reaction Reaction with HCl Isononanol->Reaction HCl Hydrogen Chloride (HCl) HCl->Reaction Catalyst ZnCl2 Catalyst Catalyst->Reaction Crude_Product Crude Chloro-isononane Reaction->Crude_Product Byproduct Water (H2O) Reaction->Byproduct Purification Distillation Crude_Product->Purification Final_Product Pure Chloro-isononane Purification->Final_Product

Caption: Workflow for the synthesis of chloro-isononane from isononanol using hydrogen chloride.

References

Safety Operating Guide

Safe Disposal of Isononane, Chloro-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat isonane, chloro- as a halogenated organic solvent waste. It must be collected in a designated, properly labeled, and sealed waste container. Never dispose of it down the drain. This guide provides detailed procedures for the safe handling and disposal of isononane, chloro- in a laboratory setting, ensuring compliance with environmental regulations and promoting a culture of safety.

Isononane, chloro- is a chlorinated hydrocarbon and, as such, is considered a hazardous waste. Proper disposal is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Flammability: Combustible liquid.[1]

  • Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[2][3][4]

  • Environmental Hazards: Potentially toxic to aquatic life.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[5]

Key Principles:

  • Halogenated vs. Non-Halogenated: Isononane, chloro- must be collected in a waste stream specifically designated for halogenated organic solvents .[5][6] Never mix it with non-halogenated solvent waste.[6]

  • Avoid Incompatibles: Do not mix isononane, chloro- with strong oxidizing agents or strong bases.[1] A comprehensive list of incompatible chemicals should be consulted.

  • No Drain Disposal: Under no circumstances should isononane, chloro- or its containers be disposed of down the sink.[1][7]

Collection Procedure:

  • Select the Correct Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, designated for halogenated organic waste.[8] The container must have a secure, leak-proof screw cap.[1]

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "Isononane, chloro-".[6][9] All constituents and their approximate percentages should be listed if it is a mixed waste stream.[6][7]

  • Accumulate Waste: Keep the waste container closed at all times except when adding waste.[6] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10] The SAA should be in a well-ventilated area and away from sources of ignition.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Disposal Protocol: Step-by-Step

  • Waste Generation and Collection:

    • As isononane, chloro- waste is generated, immediately transfer it to the designated and labeled halogenated organic solvent waste container.

    • Keep a log of the waste added to the container, noting the chemical name and approximate volume.

  • Container Management:

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4]

    • Ensure the exterior of the container is clean and free of contamination.

    • Keep the cap securely fastened when not in use.[6]

  • Requesting Waste Pickup:

    • Once the waste container is nearly full (approximately 90%), or if it has been stored for the maximum allowable time per your institution's policy (e.g., 90 or 180 days), arrange for its disposal.[4][10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6]

    • Ensure all labeling is accurate and complete before the scheduled pickup.

Emergency Procedures

Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material for chemical spills (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 90% capacity[4]
Satellite Accumulation Area (SAA) Storage Limit Up to 55 gallons[9]
Waste Storage Time Limit (SQG) Up to 180 days[10]
Waste Storage Time Limit (LQG) Up to 90 days[10]

Note: SQG (Small Quantity Generator) and LQG (Large Quantity Generator) statuses are determined by the total amount of hazardous waste generated by the entire facility per month. Consult your EHS department for your facility's specific generator status and corresponding time limits.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of isononane, chloro-.

G Isononane, Chloro- Disposal Workflow start Start: Isononane, Chloro- Waste Generated ppe Is appropriate PPE being worn? start->ppe wear_ppe Wear required PPE: - Safety Goggles - Lab Coat - Chemical Resistant Gloves ppe->wear_ppe No waste_container Select designated 'Halogenated Organic Solvent' waste container. ppe->waste_container Yes wear_ppe->waste_container label_container Is the container properly labeled 'Hazardous Waste' and with contents? waste_container->label_container add_label Label container with: - 'Hazardous Waste' - 'Isononane, chloro-' label_container->add_label No add_waste Add waste to the container. Ensure cap is securely closed afterward. label_container->add_waste Yes add_label->add_waste storage Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->storage container_full Is the container >90% full or has the storage time limit been reached? storage->container_full container_full->add_waste No, continue use request_pickup Arrange for waste pickup through EHS or a licensed contractor. container_full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of isononane, chloro-.

References

Essential Safety and Operational Guide for Handling Chloro-Isononane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as chloro-isononane. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of chloro-isononane, grounded in established safety data.

Chemical Profile:

Chloro-isononane is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling chloro-isononane.

PPE CategorySpecificationCitation(s)
Eye and Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[2][3]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile rubber gloves are commonly recommended, but glove manufacturer's guidance should be consulted for specific breakthrough times.[3][4][5][6]
Respiratory Use only in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing.[3][7][8]
Footwear Closed-toe shoes are required.[3]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and compliance.

Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation, such as a chemical fume hood.[2]

    • Inspect all PPE for integrity before use.

    • Locate and ensure accessibility of emergency equipment, including safety showers and eyewash stations.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Keep away from heat, sparks, and open flames.[2][4]

    • Ground/bond container and receiving equipment to prevent static discharge.[4]

    • Use only non-sparking tools.[4]

    • Wash hands thoroughly after handling.[2][4]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[2]

    • Keep the container tightly closed.[2][4]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Spill and Emergency Procedures:

  • Small Spills:

    • Remove all sources of ignition.[2]

    • Soak up with inert absorbent material (e.g., sand, silica gel).[2]

    • Collect in a suitable, closed container for disposal.[2]

  • Large Spills:

    • Evacuate the area.

    • Wear self-contained breathing apparatus.[2]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[2]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]

    • Inhalation: Move to fresh air.[2]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[2]

  • Do not empty into drains.[2]

  • Contaminated absorbent material should be treated as hazardous waste.

Experimental Workflow: Safe Handling of Chloro-Isononane

Safe Handling and Disposal Workflow for Chloro-Isononane cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Protocol A Verify Ventilation (Fume Hood) B Inspect and Don Appropriate PPE A->B C Check Emergency Equipment B->C D Dispense Chemical C->D Proceed to Handling E Perform Experiment D->E J Spill or Exposure Occurs D->J F Close Container E->F E->J G Decontaminate Work Area F->G Proceed to Cleanup H Segregate Waste G->H I Dispose via Approved Waste Stream H->I K Follow First Aid and Spill Cleanup J->K L Report Incident K->L

Caption: Workflow for the safe handling and disposal of chloro-isononane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.